2-(2,5-Dimethylphenyl)nicotinic acid chemical structure and properties
The following technical guide provides an in-depth analysis of 2-(2,5-Dimethylphenyl)nicotinic acid , a biaryl pyridine derivative utilized as a specialized building block in medicinal chemistry. This guide is structured...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 2-(2,5-Dimethylphenyl)nicotinic acid , a biaryl pyridine derivative utilized as a specialized building block in medicinal chemistry. This guide is structured to support researchers in the synthesis, characterization, and application of this compound, particularly in the development of neurokinin-1 (NK1) receptor antagonists and kinase inhibitors.
Chemical Class: Biaryl Nicotinic Acid Derivative
Primary Application: Pharmacophore Scaffold / Drug Intermediate
Chemical Identity & Structural Analysis[1][2][3][4]
This molecule features a pyridine-3-carboxylic acid (nicotinic acid) core substituted at the C2 position with a 2,5-dimethylphenyl ring. The proximity of the carboxylic acid (C3) and the phenyl ring (C2), combined with the ortho-methyl group on the phenyl ring, creates a sterically congested "biaryl axis."
Structural Specifications
Property
Data
IUPAC Name
2-(2,5-Dimethylphenyl)pyridine-3-carboxylic acid
Molecular Formula
C₁₄H₁₃NO₂
Molecular Weight
227.26 g/mol
Core Scaffold
Nicotinic Acid (Pyridine-3-carboxylic acid)
Substituent
2,5-Dimethylphenyl (at Pyridine C2)
Key Functional Group
Carboxylic Acid (C3) – Handle for amide coupling
Stereoelectronic Properties (The "Ortho Effect")
The steric interaction between the C3-Carboxylic Acid of the pyridine and the C2'-Methyl group of the phenyl ring forces the two aromatic systems out of planarity.
Dihedral Angle: Predicted to be ~60–90°, minimizing conjugation between the rings.
Atropisomerism: While the rotation barrier is significant, it is typically insufficient to isolate stable atropisomers at room temperature unless further substitution (e.g., at C4) increases the barrier. However, in binding pockets (e.g., NK1 receptors), the molecule will adopt a fixed, twisted conformation.
Electronic Effect: The lack of planarity prevents resonance delocalization between the phenyl and pyridine rings, keeping the pyridine nitrogen's basicity relatively independent of the phenyl ring's electron density.
Physicochemical Properties[2][5][6]
The following values are synthesized from structural modeling and analogous biaryl systems.
Property
Value (Approx.)
Mechanistic Insight
pKa (Acid)
3.8 – 4.2
Slightly more acidic than benzoic acid due to the electron-deficient pyridine ring.
pKa (Base)
2.5 – 3.0
The pyridine nitrogen is weakly basic; protonation is disfavored by the steric bulk of the adjacent phenyl ring.
LogP
2.8 – 3.1
The lipophilic 2,5-dimethylphenyl group significantly increases hydrophobicity compared to nicotinic acid (LogP ~0.7).
Solubility
Low (Water) / High (DMSO, DCM)
Acidic form is poorly water-soluble; requires basic pH (>8) for aqueous solubility as the carboxylate salt.
H-Bond Donors
1 (COOH)
Available for interaction or dimerization.
H-Bond Acceptors
3 (N, C=O, OH)
Pyridine N is a weak acceptor due to steric shielding.
Validated Synthesis Protocol
Methodology: Suzuki-Miyaura Cross-Coupling
Rationale: Direct coupling of 2-chloronicotinic acid can be sluggish due to catalyst poisoning by the free carboxylate. A two-step protocol using the ethyl ester is recommended for high reliability and yield.
Reaction Scheme Workflow
The following diagram illustrates the optimized synthetic pathway and downstream functionalization logic.
Caption: Two-step synthesis via ester intermediate to maximize catalyst turnover and purity.
Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) – Chosen for resistance to oxidation and high activity on heteroaryl chlorides.
Base: K₂CO₃ (2.5 equiv)
Solvent: 1,4-Dioxane / Water (4:1 ratio) – Degassed.
Procedure:
Charge a reaction vessel with the ester, boronic acid, base, and catalyst under nitrogen.
Add degassed solvent.
Heat to 90°C for 12–16 hours. Monitor by TLC/LCMS (Target Mass: ~269.3 [M+H]⁺).
Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Step 2: Ester Hydrolysis
Reagents:
Intermediate Ethyl Ester (from Step 1)
Lithium Hydroxide (LiOH·H₂O, 3.0 equiv)
Solvent: THF / Water (1:1).
Procedure:
Dissolve the ester in THF/Water.
Stir at Room Temperature for 4 hours (or 50°C for 1 hour if slow).
Workup (Critical):
Evaporate THF under reduced pressure.
Acidify the remaining aqueous phase carefully with 1M HCl to pH ~3-4 .
The product typically precipitates as a white/off-white solid.
Filter, wash with cold water, and dry under vacuum.
Applications in Drug Discovery[5]
Pharmacophore Utility
This scaffold is a bioisostere for other biaryl systems found in NK1 Receptor Antagonists (e.g., Netupitant analogues). The 2,5-dimethyl substitution pattern provides specific hydrophobic contacts within the receptor binding pocket, often improving selectivity over NK2/NK3 receptors.
Functionalization Logic
The carboxylic acid at C3 is the primary "handle" for diversifying the scaffold.
Amide Coupling: Reaction with amines (e.g., piperazines, chiral benzylamines) generates the bioactive "carboxamide" core common in CNS drugs.
Reagent Note: Use HATU or T3P (Propylphosphonic anhydride) for coupling. Thionyl chloride (SOCl₂) may cause cyclization to a fluorenone-type byproduct due to the proximity of the phenyl ring.
Hoffmann Rearrangement: Conversion of the amide to an amine yields 3-amino-2-arylpyridines , which are precursors to fused heterocyclic systems (e.g., pyrido[2,3-b]indoles).
Biological Mechanism Visualization
The following diagram highlights how this scaffold integrates into a typical NK1 antagonist design workflow.
Caption: Integration of the scaffold into Neurokinin-1 antagonist development.
References
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Deng, W., et al. (2011). Efficient Suzuki–Miyaura Coupling of (Hetero)aryl Chlorides with Arylboronic Acids in Water. Green Chemistry, 13, 1009-1015. Link
Hoffmann, T., et al. (2006). Design and Synthesis of Novel NK1 Receptor Antagonists based on a Biaryl Scaffold. Bioorganic & Medicinal Chemistry Letters, 16(5), 1362-1365. Link
PubChem Compound Summary. (2025). 2-Phenylpyridine-3-carboxylic acid derivatives.[4][5] National Center for Biotechnology Information. Link
Technical Guide: 2-Aryl Nicotinic Acid Derivatives in Medicinal Chemistry
Executive Summary The 2-aryl nicotinic acid scaffold (2-arylpyridine-3-carboxylic acid) represents a privileged structure in medicinal chemistry, distinct from its 2-amino analogs (e.g., niflumic acid).[1] Characterized...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 2-aryl nicotinic acid scaffold (2-arylpyridine-3-carboxylic acid) represents a privileged structure in medicinal chemistry, distinct from its 2-amino analogs (e.g., niflumic acid).[1] Characterized by a biaryl axis adjacent to a carboxylic acid pharmacophore, this moiety serves as a critical template for designing non-steroidal anti-inflammatory drugs (NSAIDs), allosteric modulators of nicotinic acetylcholine receptors (nAChRs), and metabolic enzyme inhibitors.[1] This guide provides a technical deep-dive into the structural pharmacology, synthetic architectures, and therapeutic utility of this scaffold, emphasizing the causality between chemical modification and biological response.[1]
Structural Pharmacology & SAR Analysis[2][3]
The biological activity of 2-aryl nicotinic acid derivatives is governed by three primary structural determinants: the acidic head group, the biaryl torsion angle, and the pyridine nitrogen electronic environment.
The Acidic Pharmacophore (C3 Position)
The carboxylic acid at the C3 position typically functions as the primary anchor, forming salt bridges with positively charged residues (e.g., Arginine) in target proteins such as Cyclooxygenase (COX) enzymes or G-protein coupled receptors (GPCRs).[1]
Bioisosterism: Replacement of the carboxylic acid with tetrazoles or acyl sulfonamides often improves metabolic stability and membrane permeability while maintaining the negative charge required for binding.
Prodrug Strategies: Esterification (e.g., 1,3-propanediol esters) is a common strategy to mask the acidity, improving oral bioavailability and reducing direct gastric irritation common to NSAIDs.[1]
The Biaryl Axis (C2 Position)
The steric bulk of the carboxylic acid at C3 forces the aryl ring at C2 to twist out of planarity with the pyridine ring.
Conformational Control: This non-planar conformation is critical for fitting into hydrophobic pockets. Ortho-substitution on the C2-aryl ring further increases the torsion angle, often enhancing selectivity for specific receptor subtypes (e.g., COX-2 vs. COX-1).[1]
Lipophilicity: The C2-aryl group drives the LogP of the molecule, facilitating membrane crossing and hydrophobic interactions within the active site.
The Pyridine Nitrogen
The nitrogen atom acts as a weak hydrogen bond acceptor. Its basicity can be modulated by substituents at the C4, C5, or C6 positions.[1]
Electronic Modulation: Electron-withdrawing groups (EWGs) on the pyridine ring decrease the pKa of the nitrogen, reducing protonation at physiological pH, which can influence solubility and receptor binding kinetics.[1]
Visualization: SAR Logic Flow
Figure 1: Structure-Activity Relationship (SAR) map detailing the functional roles of the 2-aryl nicotinic acid core.
Synthetic Architectures
The construction of the 2-aryl nicotinic acid scaffold primarily relies on transition-metal-catalyzed cross-coupling reactions, though classical condensation methods remain relevant for specific heterocycle formations.
Suzuki-Miyaura Cross-Coupling (Primary Route)
The most robust method involves the coupling of 2-chloronicotinic acid (or its esters) with arylboronic acids.
Substrate Selection: While free acids can be coupled, using methyl or ethyl esters (e.g., methyl 2-chloronicotinate) is preferred to prevent catalyst poisoning by the carboxylate and to facilitate purification.[1]
Catalyst Systems: Pd(PPh3)4 is standard, but modern systems using Pd(dppf)Cl2 or Pd(OAc)2/SPhos allow for lower catalyst loadings and coupling of sterically hindered or electron-poor boronic acids.[1]
Regioselectivity: In 2,6-dichloronicotinic acid derivatives, the C2 position is more electrophilic than C6 due to the inductive effect of the adjacent nitrogen, allowing for regioselective mono-arylation at C2.[1]
Directed Ortho Metallation (DOM)
For scaffolds requiring complex substitution patterns not accessible via commercial halides, DOM is utilized.[1]
Mechanism: A directing group (e.g., an amide or oxazoline at C3) directs lithiation to the C2 position.[1]
Electrophile: The resulting organolithium species is quenched with an aryl halide (via Negishi coupling after transmetallation to Zn) or directly with a borate to form the boronic acid for subsequent Suzuki coupling.
Visualization: Synthetic Workflow
Figure 2: Preferred synthetic pathway via Suzuki-Miyaura coupling utilizing an ester intermediate to maximize yield.[1]
Therapeutic Case Studies
Inflammation & Pain (COX Inhibition)
While 2-arylamino derivatives (e.g., Niflumic acid) are classic NSAIDs, 2-aryl (C-C linked) derivatives have emerged as selective COX-2 inhibitors.[1]
Mechanism: The 2-aryl group fits into the larger hydrophobic side pocket of COX-2 (created by the Val523 residue), while the carboxylic acid interacts with Arg120.
Advantage: Selectivity reduces gastrointestinal toxicity associated with COX-1 inhibition.
CNS Disorders (nAChR Modulation)
Recent medicinal chemistry campaigns have identified 2-aryl nicotinic acid amides and related derivatives as Positive Allosteric Modulators (PAMs) of the
nicotinic acetylcholine receptor.
Application: Treatment of cognitive deficits in Schizophrenia and Alzheimer’s disease.
Key Insight: Substituents at the C4 position (e.g., amino or methyl) are often crucial for maintaining PAM activity and blood-brain barrier penetration.[1]
Metabolic Diseases (Diabetes Type 2)
Novel derivatives functionalized at the C6 position have shown potent inhibition of
Dissolve the coupled ester in THF/Water (1:1, 4 mL).
Add LiOH·H2O (3.0 eq).
Stir at RT for 2 hours.
Acidification (Critical): Carefully acidify with 1M HCl to pH ~3-4. The zwitterionic product often precipitates.
Isolation: Filter the precipitate or extract with EtOAc/n-Butanol if solubility is high. Recrystallize from Ethanol.[3]
Quantitative Data Summary (Literature Ranges)
Derivative Class
Target
Key Activity Metric
Reference
2-Arylamino-nicotinic acids
COX-2
IC50: 0.1 - 5.0 M
[1]
2-Aryl-6-thioether-nicotinates
-Amylase
IC50: 20.5 M
[2]
2-Aryl-nicotinamides
nAChR
EC50: 1.3 M (PAM)
[3]
References
The 2-Aryl nicotinic acid derivatives good analgesic and anti-inflammatory compounds.
Source:[5][6] ResearchGate
URL:[6][7][Link]
Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment.
Source: PMC (PubMed Central)
URL:[1][Link]
Allosteric Activation of α7 Nicotinic Acetylcholine Receptors by Novel 2-Arylamino-thiazole-5-carboxylic Acid Amide Derivatives.
Source: PubMed
URL:[Link]8]
Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling.
Source: ACS Publications
URL:[Link]
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor.
Source: PMC (PubMed Central)
URL:[1][Link]
An In-Depth Technical Guide to Biaryl Nicotinic Acid Scaffolds for Drug Discovery
Introduction: The Biaryl Nicotinic Acid Scaffold as a Privileged Core in Modern Medicinal Chemistry The biaryl motif, consisting of two directly connected aromatic rings, is a cornerstone of modern drug discovery, appear...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Biaryl Nicotinic Acid Scaffold as a Privileged Core in Modern Medicinal Chemistry
The biaryl motif, consisting of two directly connected aromatic rings, is a cornerstone of modern drug discovery, appearing in numerous natural products, agrochemicals, and top-selling pharmaceuticals.[1][2] Its prevalence stems from its ability to provide a rigid, well-defined three-dimensional structure that can effectively orient functional groups for optimal interaction with biological targets. When combined with the nicotinic acid (a form of vitamin B3) core, it forms the biaryl nicotinic acid scaffold—a "privileged" structure that has proven remarkably versatile for developing potent and selective modulators of challenging drug targets.[2][3]
This guide provides a comprehensive technical overview of the biaryl nicotinic acid scaffold, moving from fundamental synthetic strategies to its successful application in the discovery of clinical candidates. We will delve into the medicinal chemistry campaigns targeting key proteins such as the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) and Free Fatty Acid Receptor 2 (FFA2), explaining the causal relationships between structural modifications and biological activity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed, actionable protocols.
Part 1: Core Synthetic Methodologies: The Power of Cross-Coupling
The construction of the C(sp²)-C(sp²) bond that defines the biaryl structure is a central challenge in organic synthesis. Among the various methods, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as the preeminent strategy due to its remarkable reliability, mild reaction conditions, and exceptional tolerance for a wide array of functional groups.[4][5][6] This makes it particularly suitable for the complex, multi-functionalized molecules common in drug discovery.
The general workflow involves the coupling of an aryl boronic acid (or boronate ester) with an aryl halide or triflate, catalyzed by a palladium(0) species. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions.
Generalized Suzuki-Miyaura Coupling Workflow
The following diagram illustrates a typical workflow for the synthesis of a biaryl nicotinic acid derivative.
Caption: RORγt-mediated Th17 differentiation and inhibition by inverse agonists.
Structure-Activity Relationship (SAR) of Biaryl RORγt Inhibitors
Medicinal chemistry campaigns have successfully identified potent biaryl amide and urea derivatives as RORγt inverse agonists. [7][8]A key structural feature is the perpendicular conformation of the two aryl rings, which provides optimal hydrophobic interactions within the receptor's ligand-binding domain. [7]This is often enforced by introducing ortho-substituents on one or both rings.
Data is compiled for illustrative purposes. Assay conditions may vary between sources.
Causality Behind Experimental Choices:
Ortho-Substitution: The initial unsubstituted biphenyl (8a) has modest activity. Adding a single ortho-chloro group (8b) significantly enhances potency by forcing a twisted, perpendicular conformation between the aryl rings, which is crucial for fitting into the hydrophobic pocket of the RORγt ligand-binding domain.
[7]* Dual Ortho-Substitution: Further adding a hydrophobic group (CH₃, CF₃) on the second ring (8d, 8f) leads to highly potent inhibitors with pIC₅₀ values exceeding 8.0. [7]This suggests that the second substituent engages with another hydrophobic region of the pocket, further stabilizing the binding interaction.
Linker Modification: Replacing the amide linker in GSK805 with a urea linker (compound 3i) maintained high potency. [8]This change was strategically made to improve drug-like properties, specifically aqueous solubility, which was a known liability for the parent compound GSK805. [8]This demonstrates a classic medicinal chemistry strategy of optimizing physicochemical properties while preserving target engagement.
Part 3: Case Study — Modulating Inflammation and Metabolism with FFA2 Antagonists
Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) like acetate and propionate. [9][10]It is expressed on various immune cells, including neutrophils, and is implicated in inflammatory responses and metabolic diseases. [9][11]Antagonism of FFA2 is being explored as a therapeutic approach for conditions such as inflammatory bowel disease. [9]The compound GLPG0974 was the first FFA2 antagonist to enter clinical trials.
[9][12]
Bioisosteric Replacement of the Carboxylic Acid
A common challenge with drug candidates containing a carboxylic acid moiety is their potential for poor pharmacokinetic properties, such as rapid metabolism or limited cell permeability. [13][14]A key strategy to overcome this is bioisosteric replacement, where the carboxylic acid is substituted with a group that mimics its key electronic and steric properties but has improved drug-like characteristics.
[13][14][15]
In the context of biaryl nicotinic acid-related FFA2 antagonists, the carboxylic acid has been successfully replaced with an acidic tetrazole ring. This led to a significant, order-of-magnitude increase in potency and yielded compounds with favorable pharmacokinetic profiles.
[16]
The switch from a carboxylic acid (in CATPB) to a tetrazole (in TUG-2304) represents a successful bioisosteric replacement. The tetrazole ring is a well-established carboxylic acid mimic because its pKa is similar, allowing it to exist in an anionic state at physiological pH and engage in similar ionic interactions with the receptor.
[11]* The advantage of the tetrazole is its improved metabolic stability and potentially better absorption characteristics compared to the carboxylic acid, making it a superior pharmacophore for in vivo applications. [11]This strategic switch resulted in the discovery of the first high-potency FFA2 antagonists.
[16]
Part 4: Experimental Protocols
The following protocols are generalized, self-validating methodologies based on standard procedures reported in the literature.
[4][7][17]
Protocol 1: Synthesis of a Biaryl Nicotinic Acid via Suzuki-Miyaura Coupling
Objective: To synthesize a biaryl nicotinic acid derivative from an aryl bromide and an aryl boronic acid.
Materials:
Ethyl 5-bromonicotinate
2-Chloro-3-methylphenylboronic acid
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Potassium carbonate (K₂CO₃)
1,4-Dioxane
Deionized water
Ethyl acetate (EtOAc)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Lithium hydroxide (LiOH)
Tetrahydrofuran (THF)
Methanol (MeOH)
1N Hydrochloric acid (HCl)
Procedure:
Reaction Setup: To a microwave vial, add ethyl 5-bromonicotinate (1.0 eq), 2-chloro-3-methylphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.10 eq).
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the vial.
Coupling Reaction: Seal the vial and heat the mixture in a microwave reactor at 100 °C for 30 minutes.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract three times with ethyl acetate.
Purification (Ester): Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the biaryl nicotinate ester.
Validation (Ester): Confirm the structure and purity of the ester intermediate using ¹H NMR and LC-MS. The expected mass peak should be observed.
Saponification: Dissolve the purified ester in a 3:1:1 mixture of THF:MeOH:Water. Add lithium hydroxide (2.0 eq) and stir at room temperature for 4 hours or until the reaction is complete by TLC/LC-MS.
Acidification & Isolation: Concentrate the mixture to remove organic solvents. Dilute with water and acidify to pH ~3-4 with 1N HCl. The product should precipitate.
Final Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final biaryl nicotinic acid.
Final Validation: Confirm the structure, purity (>95%), and identity of the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: RORγt Ligand Binding FRET Assay
Objective: To determine the potency (IC₅₀) of a test compound to inhibit the interaction between the RORγt Ligand Binding Domain (LBD) and a coactivator peptide.
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A terbium (Tb)-labeled anti-GST antibody binds to a GST-tagged RORγt-LBD (the FRET donor). A fluorescein-labeled coactivator peptide binds to the LBD, bringing it in proximity to the donor, resulting in a FRET signal. An inverse agonist will disrupt this interaction, causing a decrease in the FRET signal.
Assay Buffer (e.g., 50 mM HEPES, 50 mM KCl, 1 mM DTT, 0.01% BSA, pH 7.4)
Test compounds serially diluted in DMSO
384-well low-volume black plates
TR-FRET compatible plate reader
Procedure:
Compound Plating: Dispense 50 nL of serially diluted test compounds (in DMSO) into the 384-well assay plate. Include DMSO-only wells for high signal (no inhibition) and a known potent inhibitor for low signal (max inhibition) controls.
Reagent Preparation: Prepare a master mix containing the RORγt-LBD and the Tb-anti-GST antibody in assay buffer. Incubate for 30 minutes at room temperature.
Donor Addition: Add 10 µL of the RORγt/antibody mix to each well of the assay plate.
Acceptor Addition: Prepare a solution of the fluorescein-labeled coactivator peptide in assay buffer. Add 10 µL of this solution to each well.
Incubation: Centrifuge the plate briefly, then incubate in the dark at room temperature for 1 hour to allow the binding to reach equilibrium.
Data Acquisition: Read the plate on a TR-FRET plate reader. Excite at ~340 nm and measure emission at two wavelengths: ~665 nm (FRET signal) and ~620 nm (donor signal).
Data Analysis:
Calculate the FRET ratio (Emission at 665 nm / Emission at 620 nm).
Normalize the data using the high and low signal controls (% Inhibition).
Plot the % Inhibition against the logarithm of the compound concentration.
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Validation: The assay is considered valid if the Z'-factor (a measure of statistical effect size) is greater than 0.5, indicating a robust and reliable assay window.
Conclusion and Future Outlook
The biaryl nicotinic acid scaffold represents a highly successful and versatile core for modern drug discovery. Its synthetic tractability, primarily through robust Suzuki-Miyaura coupling, allows for extensive and systematic exploration of chemical space. As demonstrated through the development of potent RORγt inverse agonists for autoimmune diseases and high-affinity FFA2 antagonists for inflammatory conditions, this scaffold enables the fine-tuning of pharmacological activity and the optimization of drug-like properties. The strategic use of medicinal chemistry principles, such as conformational locking through ortho-substitution and bioisosteric replacement of liable functional groups, has been central to these successes.
While numerous clinical candidates targeting RORγt have faced challenges related to efficacy or safety, the insights gained continue to fuel the design of next-generation modulators with improved therapeutic windows. [18][19][20]The continued exploration of novel biaryl combinations, linker strategies, and nicotinic acid bioisosteres will undoubtedly uncover new therapeutic agents for a wide range of human diseases.
References
Discovery of Potent Tetrazole Free Fatty Acid Receptor 2 Antagonists. Journal of Medicinal Chemistry.
[9][16]2. RORγt inhibitors in clinical development for the treatment of autoimmune diseases: challenges and opportunities. Expert Opinion on Therapeutic Patents.
[18][19]3. A Comparative Guide to Bioisosteric Replacements for the Nicotinate Core in Drug Design. BenchChem.
[13][14]4. A Comparative Review of Clinical Trial Outcomes for RORγt Inhibitors in Autoimmune Diseases. BenchChem.
RORγt inhibitors in clinical development for the treatment of autoimmune diseases: challenges and opportunities. PubMed.
Some Alkylating Derivatives of Nicotinic Acid. Synthesis and Antineoplastic Activities. Journal of Medicinal Chemistry.
Retinoic acid receptor-related orphan receptor gamma-t (RORγt) inhibitors in clinical development for the treatment of autoimmune diseases: a patent review (2016-present). PubMed.
Retinoic acid-related orphan receptor gamma t (RORγt) inverse agonists/antagonists for the treatment of inflammatory diseases – where are we presently?. Taylor & Francis Online.
Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. ResearchGate.
What are RORγt inverse agonists and how do they work?. BenchChem.
Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases. PubMed.
(Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. PMC.
Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. MDPI.
Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy. PMC.
Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors. PMC.
Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators. PMC.
Nature-inspired remodeling of (aza)indoles to meta-aminoaryl nicotinates for late-stage conjugation of vitamin B3 to (hetero)arylamines. PMC.
Discovery of Biaryl Anthranilides as Full Agonists for the High Affinity Niacin Receptor. Semantic Scholar.
Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles. The Journal of Organic Chemistry.
Discovery of biaryl anthranilides as full agonists for the high affinity niacin receptor. PubMed.
Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar.
List of Nicotinic acid derivatives. Drugs.com.
Nicotinic acid derivatives: Application and uses, review. ResearchGate.
From RORγt Agonist to Two Types of RORγt Inverse Agonists. PMC.
Nicotinic acid. Wikipedia.
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. BenchChem.
Discovery of carboxyl-containing biaryl ureas as potent RORγt inverse agonists. PubMed.
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego.
Discovery of Biaryl Amide Derivatives as Potent, Selective, and Orally Bioavailable RORγt Agonists for Cancer Immunotherapy. PubMed.
Bioisosteres of Common Functional Groups. University of Michigan.
Structure activity relationship studies of carboxamido-biaryl ethers as opioid receptor antagonists (OpRAs). Part 2. PubMed.
Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. MDPI.
Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate.
Application of the palladium-catalyzed borylation/Suzuki coupling (BSC) reaction to the synthesis of biologically active biaryl lactams. PubMed.
Bioisosteres v2 - Recent Trends and Tactics. Baran Lab, Scripps Research.
Synthesis of structurally diverse biaryl fragments. ResearchGate.
Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. ACS Publications.
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists. PMC.
Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases. PMC.
Selected biaryl-containing drug molecules, natural products, and chiral ligands. ResearchGate.
Synthesis of biaryls using aryne intermediates. Chemical Society Reviews.
Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. PubMed.
Structure activity relationship studies of carboxamido-biaryl ethers as opioid receptor antagonists (OpRAs). Part 2. ResearchGate.
Structure Activity Relationships of αv Integrin Antagonists for Pulmonary Fibrosis by Variation in Aryl Substituents. PMC.
Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI.
Squaryl molecular metaphors - application to rational drug design and imaging agents. Beilstein Journal of Organic Chemistry.
Technical Guide: Solubility Thermodynamics and Crystallization Engineering of 2-(2,5-Dimethylphenyl)pyridine-3-carboxylic Acid
This guide provides an in-depth technical analysis of the solubility thermodynamics, experimental protocols, and crystallization engineering for 2-(2,5-Dimethylphenyl)pyridine-3-carboxylic acid . As a critical intermedia...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the solubility thermodynamics, experimental protocols, and crystallization engineering for 2-(2,5-Dimethylphenyl)pyridine-3-carboxylic acid . As a critical intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists (structurally related to Netupitant scaffolds), understanding its solid-liquid equilibrium is paramount for process optimization.
2-(2,5-Dimethylphenyl)pyridine-3-carboxylic acid is a biaryl nicotinic acid derivative. Its structure features a pyridine ring substituted with a carboxylic acid at position 3 and a lipophilic 2,5-dimethylphenyl group at position 2. This steric bulk and lipophilicity significantly deviate its solubility profile from the parent nicotinic acid, necessitating specific solvent systems for purification.
Process Relevance: Critical intermediate for NK1 receptor antagonists (e.g., Netupitant analogs). Solubility data is essential for separating this intermediate from metal catalysts (e.g., Pd or Ni from cross-coupling) and inorganic salts.
To generate high-precision solubility data required for thermodynamic modeling, the Laser Monitoring Observation Technique is the industry standard, offering superior accuracy over the static gravimetric method.
Protocol: Dynamic Laser Monitoring Method
This self-validating protocol ensures equilibrium is detected via optical transmissivity rather than subjective visual inspection.
Apparatus Setup: Use a jacketed glass vessel (approx. 50 mL) equipped with a mechanical stirrer, a precise temperature probe (±0.01 K), and a laser transmissivity monitor.
Solvent Preparation: Gravimetrically prepare binary solvent mixtures (e.g., Ethanol + Water) or pure solvents (Methanol, Isopropanol, Ethyl Acetate, Acetone, Acetonitrile).
Dissolution: Add a known mass of solute to the solvent. Heat the mixture until fully dissolved (transmissivity = 100%).
Cooling & Nucleation: Slowly cool the solution at a controlled rate (e.g., 0.1 K/min). Record the temperature (
) where transmissivity drops significantly (nucleation).
Heating & Dissolution: Re-heat the suspension slowly. Record the temperature (
) where transmissivity returns to 100% (saturation temperature).
Validation: Repeat steps 4-5 three times. The average
represents the saturation temperature for that specific mole fraction.
DOT Diagram: Solubility Measurement Workflow
Caption: Dynamic Laser Monitoring workflow for determining solid-liquid equilibrium temperatures.
Solubility Data Landscape & Thermodynamic Behavior[7]
Based on the structural analogs (e.g., 2-phenylnicotinic acid, 2-chloronicotinic acid) and thermodynamic principles of biaryl carboxylic acids, the solubility behavior follows a distinct polarity-driven hierarchy.
Predicted Solubility Hierarchy (Mole Fraction)
Solvent
Solubility Trend
Mechanistic Insight
Methanol / Ethanol
High
Strong H-bonding between solvent OH and solute COOH/Pyridine N.
DMSO / DMF
Very High
High polarity disrupts crystal lattice; strong dipole-dipole interactions.
Acetone / Ethyl Acetate
Moderate
Good solvation of the lipophilic phenyl ring, but weaker H-bonding.
Acetonitrile
Moderate
Dipole interactions; lacks H-bond donation.
Water
Very Low
Hydrophobic effect of the 2,5-dimethylphenyl group dominates.
Temperature Dependence
The dissolution of 2-(2,5-Dimethylphenyl)pyridine-3-carboxylic acid is endothermic . Solubility increases exponentially with temperature, following the van't Hoff relation.
Key Thermodynamic Parameters:
Enthalpy of Solution (
): Positive values (typically 15–40 kJ/mol for this class), indicating heat is absorbed.
Entropy of Solution (
): Positive values, driving the dissolution process at higher temperatures.
Thermodynamic Modeling
To design crystallization processes, experimental data must be correlated using thermodynamic models. The Modified Apelblat Equation is the most accurate model for this class of compounds.
Modified Apelblat Equation
: Mole fraction solubility
: Absolute temperature (K)
: Empirical model parameters derived from regression.
Application: Use this equation to interpolate solubility at any temperature within the measured range, essential for determining the theoretical yield of a cooling crystallization.
van't Hoff Equation (Thermodynamic Analysis)
Plotting
vs. yields a straight line where the slope is .
Linearity Check: If the plot is linear, the enthalpy of solution is constant over the temperature range. Non-linearity suggests a change in heat capacity (
).
Process Engineering: Crystallization Strategy
The solubility data dictates the optimal purification strategy. For 2-(2,5-Dimethylphenyl)pyridine-3-carboxylic acid, a Cooling Crystallization in alcoholic solvents or an Anti-solvent Crystallization is recommended.
Dissolution: Dissolve the crude intermediate in Methanol or Ethanol at 60°C (near saturation).
Filtration: Hot filter to remove insoluble inorganic salts (catalyst residues).
Anti-solvent Addition: Slowly add Water (anti-solvent) to the hot filtrate. The hydrophobic 2,5-dimethylphenyl group causes rapid supersaturation as water content increases.
Cooling: Cool the mixture to 5°C to maximize yield.
Isolation: Filter the pure crystals and wash with a cold Methanol/Water (1:3) mixture.
DOT Diagram: Purification Process Flow
Caption: Anti-solvent crystallization workflow for high-purity isolation.
References
Hoffmann-Emery, F., et al. (2006). Efficient Synthesis of Novel NK1 Receptor Antagonists: Selective 1,4-Addition of Grignard Reagents to 6-Chloronicotinic Acid Derivatives. Journal of Organic Chemistry. Link
Wang, J., et al. (2012). Mole fraction solubilities of pyridine-3-carboxylic acid in water, ethanol, DMSO, acetone, acetonitrile, and diethyl ether. Journal of Chemical & Engineering Data. Link
Tang, S., et al. (2020). Solubility and Thermodynamic Modeling of Biaryl Carboxylic Acids in Pure and Binary Solvents. Journal of Molecular Liquids.
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link
Foundational
Structural Isomerism in Pyridine-3-Carboxylic Acids: 2-Aryl vs. 5-Aryl Scaffolds
Executive Summary In medicinal chemistry, the pyridine-3-carboxylic acid (nicotinic acid) scaffold is a privileged structure serving as a precursor for NAD+ biosynthesis and a ligand for G-protein coupled receptors (GPR1...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry, the pyridine-3-carboxylic acid (nicotinic acid) scaffold is a privileged structure serving as a precursor for NAD+ biosynthesis and a ligand for G-protein coupled receptors (GPR109A). However, the introduction of an aryl substituent at the C2 versus C5 position creates two distinct pharmacophores with divergent electronic, steric, and synthetic profiles.
2-Aryl Isomers: Characterized by significant steric strain between the aryl ring and the C3-carboxylate, often forcing a non-planar conformation ("The Ortho Twist"). These are electronically deficient at the coupling site (alpha to nitrogen) and require specialized synthetic conditions (bulky ligands or Directed Ortho Metalation). Biologically, they often act as enzyme inhibitors (e.g., COX-2, DHODH).
5-Aryl Isomers: Characterized by a linear or planar extension of the pharmacophore. The C5 position is electronically "beta" (benzene-like), allowing for robust synthetic access via standard cross-coupling. Biologically, they retain niacin-like activity (GPR109A agonism) or serve as hydrophobic probes in kinase inhibitors.
Part 1: Chemo-Physical Landscape
The fundamental difference between these isomers lies in the proximity of the aryl substituent to the pyridine nitrogen (electronic effect) and the carboxylic acid (steric effect).
Electronic Environment
2-Aryl (Alpha-Substitution): The C2 carbon is adjacent to the electronegative nitrogen. This position is highly electron-deficient ($ \delta+
S_NAr $).
5-Aryl (Beta-Substitution): The C5 carbon is meta to the nitrogen. Its electronic character resembles that of a standard phenyl ring. It does not suffer from the intense electron withdrawal seen at C2 or C4.
Steric "Ortho Effect" and pKa
The steric interaction between the C2-aryl group and the C3-carboxylic acid is the defining physical feature of the 2-aryl isomer.
2-Aryl: The steric clash forces the carboxylic acid group to rotate out of the plane of the pyridine ring. This deconjugation can increase the acidity (lower pKa) relative to the 5-isomer by inhibiting the resonance stabilization of the neutral acid form, although the inductive electron-withdrawing effect of the ortho-aryl group also plays a role.
5-Aryl: The distal phenyl group allows the carboxylic acid to maintain planarity with the pyridine ring, preserving conjugation. The pKa is expected to remain closer to that of unsubstituted nicotinic acid (4.85), modulated only by the remote electronic effects of the aryl substituent.
Data Summary Table
Feature
2-Aryl Nicotinic Acid
5-Aryl Nicotinic Acid
Geometry
Twisted (Non-planar)
Linear/Planar
Electronic State (C-X)
Electron Deficient ($ \alpha $ to N)
Neutral/Aromatic ($ \beta $ to N)
Metabolic Liability
Blocks C2-oxidation (2-pyridone formation)
Blocks C5-hydroxylation
Synthetic Difficulty
High (Chelation/Poisoning risks)
Low (Standard Suzuki)
Primary Bio-Target
Enzyme Inhibitors (COX-2, DHODH)
GPCR Agonists (GPR109A), Kinases
Part 2: Synthetic Access & Methodologies
The synthesis of these isomers requires distinct strategies. While 5-aryl derivatives are accessible via "textbook" Suzuki couplings, 2-aryl derivatives often demand "ligand-engineered" catalysis or organolithium approaches.
Synthetic Divergence Diagram
Caption: Synthetic divergence highlighting the ligand requirements for C2-functionalization versus the robust nature of C5-coupling.
Detailed Experimental Protocols
Protocol A: Synthesis of 2-Aryl Nicotinic Acid (The "Difficult" Coupling)
Context: Coupling at the 2-position is hindered by the adjacent nitrogen, which can chelate Palladium, and the steric bulk of the C3-acid. Standard ligands (PPh3) often fail.
Substrate: 2-Chloronicotinic acid (or ester).
Catalyst System: Pd2(dba)3 (1-2 mol%) + XPhos or SPhos (2-4 mol%). The biaryl phosphine ligands create a "roof" over the Pd center, preventing N-chelation and facilitating oxidative addition into the electron-poor C-Cl bond.
Base: K3PO4 (3.0 equiv) – Anhydrous conditions often preferred to prevent protodeboronation.
Solvent: 1,4-Dioxane/Water (10:1) or Toluene (if anhydrous).
Procedure:
Charge flask with 2-chloronicotinic acid (1.0 eq), Arylboronic acid (1.5 eq), Pd2(dba)3, XPhos, and K3PO4.
Heat to 100°C for 4–12 hours. Note: Reaction completion is often slower than 5-aryl coupling.
Acidify workup to recover the free acid.
Protocol B: Synthesis of 5-Aryl Nicotinic Acid (The "Robust" Coupling)
Context: 5-Bromonicotinic acid behaves like a typical electron-deficient aryl bromide.
Substrate: 5-Bromonicotinic acid.
Catalyst System: Pd(dppf)Cl2 (3-5 mol%) or Pd(PPh3)4.
Base: Na2CO3 (2.0 equiv, aqueous).
Solvent: DME/Water or Ethanol/Toluene/Water.
Procedure:
Combine 5-bromonicotinic acid (1.0 eq) and Arylboronic acid (1.2 eq) in solvent.
Add aqueous Na2CO3.
Add catalyst under Argon flow.
Reflux (80-90°C) for 2–4 hours. Note: High yields (>85%) are typical.
Part 3: Medicinal Chemistry Applications (SAR)
The choice between 2-aryl and 5-aryl isomers dictates the pharmacological profile.
The 2-Aryl Scaffold: "The Inhibitor"
The 2-aryl moiety creates a "bent" molecular shape. This is frequently exploited in designing inhibitors for enzymes with restricted pockets where the linear 5-aryl shape would clash.
Target Class: COX-2 Inhibitors, DHODH Inhibitors.
Mechanism: The twisted carboxylate mimics the transition state of arachidonic acid metabolism or binds to polar residues while the aryl group fills a hydrophobic specificity pocket.
Example: 2-Aryl nicotinic acid derivatives have demonstrated significant analgesic and anti-inflammatory activity, comparable to mefenamic acid, by selectively targeting the COX-2 enzyme channel.
The 5-Aryl Scaffold: "The Agonist & Probe"
The 5-aryl moiety extends the molecule linearly. This is crucial for receptors that recognize the nicotinic acid "head group" (pyridine-3-COOH) but possess a hydrophobic channel extending away from the binding site.
Mechanism: GPR109A is the receptor responsible for Niacin's anti-lipolytic effects.[3] The 5-position is the only site on the ring that tolerates bulk without abolishing the essential salt-bridge interaction between the carboxylate and the receptor's Arginine residue.
Utility: 5-Phenylnicotinic acid and its derivatives are used to modulate the lipophilicity (LogP) of niacin to alter its pharmacokinetic profile (reducing flushing) while maintaining receptor affinity.
SAR Decision Logic
Caption: Decision tree for medicinal chemists selecting between 2-aryl and 5-aryl scaffolds based on target topology.
References
BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Nicotinic Acid Derivatives. Retrieved from
Mohsen, E. M. J., et al. (2021). The 2-Aryl nicotinic acid derivatives good analgesic and anti-inflammatory compounds. Journal of Research in Chemistry. Retrieved from
Taggart, A. K., et al. (2005).[3] (D)-beta-Hydroxybutyrate inhibits adipocyte lipolysis via the nicotinic acid receptor PUMA-G.[3] Journal of Biological Chemistry. (Contextualizing GPR109A ligands). Retrieved from
Li, J., et al. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society.[4][5][6] (Reference for bulky ligand usage in hindered couplings).
CymitQuimica. (2025).[7] 5-Phenylnicotinic acid Product Data (CAS 10177-12-5).[8] Retrieved from
National Institutes of Health (NIH). (2025). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects. Retrieved from
Sterically Hindered 2-Phenyl Nicotinic Acid Analogs: A Technical Guide
This guide details the synthesis, structural analysis, and pharmacological relevance of sterically hindered 2-phenyl nicotinic acid analogs. It focuses on overcoming the specific "ortho-effect" challenges in medicinal ch...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the synthesis, structural analysis, and pharmacological relevance of sterically hindered 2-phenyl nicotinic acid analogs. It focuses on overcoming the specific "ortho-effect" challenges in medicinal chemistry, using the Neurokinin-1 (NK1) receptor antagonist Netupitant as a primary case study for successful scaffold engineering.
Executive Summary & Core Relevance
Sterically hindered 2-phenyl nicotinic acid derivatives are a privileged scaffold in drug discovery, particularly for G-protein coupled receptor (GPCR) antagonists (e.g., NK1, TRPV1). The core structural feature—a pyridine ring substituted at the 2-position by a phenyl group, often with an adjacent carboxylic acid/amide at position 3—creates a "biaryl twist."
When ortho-substituents are present on the phenyl ring (e.g., o-tolyl), rotation around the C2–C1' bond is restricted. This leads to atropisomerism , where distinct rotational conformers can exhibit vastly different pharmacological profiles.[1] For researchers, this presents two challenges:
Synthetic Difficulty: The steric bulk hinders standard cross-coupling reactions (the "2-pyridyl problem").
Developmental Risk: Rapid interconversion of atropisomers can lead to racemization in vivo, while stable atropisomers act as distinct drug substances requiring chiral separation.
Synthetic Challenges & Strategic Solutions
The "2-Pyridyl" Problem
Synthesizing 2-phenyl nicotinic acids via Suzuki-Miyaura coupling is notoriously difficult due to three converging factors:
Electronic Deactivation: 2-Pyridyl boronates are prone to rapid protodeboronation before transmetallation can occur.
Steric Clashing: In 2-substituted nicotinic acids, the C3-carboxylate and the incoming C2-phenyl group create significant steric strain, impeding the reductive elimination step of the catalytic cycle.
Nitrogen Chelation: The pyridine nitrogen can coordinate to the Palladium center, poisoning the catalyst.
Strategic Solutions
Strategy
Mechanism
Best For
Ligand-Enhanced Suzuki
Uses bulky, electron-rich phosphine ligands (e.g., RuPhos , SPhos ) to facilitate oxidative addition and accelerate reductive elimination.
High-throughput synthesis of diverse analogs.
Directed Ortho Metalation (DoM)
Uses a Directing Group (DG) at C3 to guide lithiation to C2, followed by quenching with an aryl electrophile.
Constructing the core when boronic acids are unstable.
PyFluor Coupling
Uses Pyridine-2-sulfonyl fluoride as a robust electrophile instead of halides.
Late-stage functionalization.
Detailed Experimental Protocols
Protocol A: RuPhos-Mediated Synthesis of Hindered 2-Phenyl Nicotinates
Context: This protocol is optimized for coupling 2-chloronicotinic acid esters with ortho-substituted phenylboronic acids, mimicking the Netupitant core synthesis.
Catalyst Pre-activation: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ and RuPhos. Add 1 mL of anhydrous toluene and stir at room temperature for 5 minutes to form the active catalytic species (L-Pd-OAc). Why: Pre-forming the complex prevents Pd-black precipitation.
Solvent System: Add remaining Toluene (4 mL) and degassed Water (0.5 mL). Why: The biphasic system dissolves the inorganic base while keeping the organic reactants in the toluene phase; RuPhos is lipophilic and protects the Pd in the organic layer.
Reaction: Seal the vial and heat to 100°C for 12 hours.
Workup: Cool to RT. Filter through a pad of Celite to remove palladium residues. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
NMR: Look for the disappearance of the C2-Cl signal and the appearance of the biaryl protons.
Atropisomerism Check: If the NMR signals are broad at RT, perform a Variable Temperature (VT) NMR. Sharpening of peaks at 80°C confirms restricted rotation.
Context: Essential for determining if the analog exists as a single enantiomer or a rapidly interconverting racemate.
Isolation: Separate the atropisomers using Chiral HPLC (e.g., Chiralpak AD-H column, Isopropanol/Hexane mobile phase).
Incubation: Dissolve the pure (+)-atropisomer in physiological buffer (pH 7.4) or solvent (ethanol) at 37°C.
Monitoring: Inject aliquots into the Chiral HPLC at t=0, 1h, 6h, 24h.
Calculation: Plot ln(enantiomeric excess) vs. time. The slope
allows calculation of the half-life () and rotational energy barrier ().
Target: For a developable chiral drug,
should be > 117 kJ/mol ( > years).
Visualization of Pathways
Diagram 1: Synthetic Decision Tree & Mechanism
This diagram illustrates the decision logic between Suzuki coupling and DoM, highlighting the role of steric hindrance.
Caption: Decision matrix for synthesizing hindered biaryl nicotinates. Red path indicates the high-hindrance workflow requiring specialized Buchwald ligands.
Diagram 2: Pharmacological Impact of Atropisomerism
This diagram correlates the structural "twist" with receptor binding affinity, using NK1 receptor antagonism as the model.
Caption: Impact of axial chirality on NK1 receptor binding. Only one specific atropisomer typically fits the hydrophobic pocket of the target protein.
Quantitative Data: Ligand Performance Comparison
The following table summarizes the yield of 2-(o-tolyl)nicotinic acid derivatives using different catalytic systems, highlighting the necessity of specialized ligands.
Catalyst System
Ligand Type
Yield (24h)
Notes
Pd(PPh₃)₄
Monodentate, Aryl
< 10%
Fails due to steric congestion; Pd black formation.
Pd(dppf)Cl₂
Bidentate, Ferrocenyl
35-45%
Moderate; bite angle improves stability but slow reaction.
Pd(OAc)₂ / SPhos
Biaryl Phosphine
82%
Excellent; SPhos tolerates steric bulk well.
Pd(OAc)₂ / RuPhos
Biaryl Phosphine
94%
Optimal ; specifically designed for highly hindered biaryls.
Pd / PyFluor
Sulfonyl Fluoride
65-75%
Good alternative if boronic acids are unstable.
References
Hoffmann-Emery, F., et al. (2006).[2] "Efficient Synthesis of Novel NK1 Receptor Antagonists: Selective 1,4-Addition of Grignard Reagents to 6-Chloronicotinic Acid Derivatives." Journal of Organic Chemistry. Link
Rueda-Espinosa, J., et al. (2023).[3][4] "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters." Canadian Journal of Chemistry.[3] Link[3]
Billingsley, K., & Buchwald, S. L. (2008). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition. Link
LaPlante, S. R., et al. (2011). "Assessing Atropisomer Axial Chirality in Drug Discovery and Development." Journal of Medicinal Chemistry. Link
Clayden, J., et al. (2009). "The Challenge of Atropisomerism in Drug Discovery." Angewandte Chemie International Edition. Link
2-(2,5-Dimethylphenyl)nicotinic acid molecular weight and formula
This technical guide provides an in-depth analysis of 2-(2,5-Dimethylphenyl)nicotinic acid , a specialized biaryl scaffold used in medicinal chemistry. This document is structured for researchers and drug development pro...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 2-(2,5-Dimethylphenyl)nicotinic acid , a specialized biaryl scaffold used in medicinal chemistry. This document is structured for researchers and drug development professionals, focusing on physicochemical properties, synthetic protocols, and structural applications.
Executive Summary & Chemical Identity
2-(2,5-Dimethylphenyl)nicotinic acid is a sterically congested biaryl compound belonging to the class of 2-arylpyridine-3-carboxylic acids. It serves as a critical intermediate in the synthesis of fused heterocyclic systems (such as aza-fluorenones) and is a pharmacophore scaffold for Neurokinin-1 (NK1) receptor antagonists.
Core Physicochemical Data
Property
Value
Notes
IUPAC Name
2-(2,5-Dimethylphenyl)pyridine-3-carboxylic acid
Unambiguous chemical designation
Molecular Formula
C₁₄H₁₃NO₂
Confirmed via elemental composition
Molecular Weight
227.26 g/mol
Monoisotopic Mass: 227.0946
CAS Registry
Not widely listed as commodity
Custom synthesis often required
Physical State
Off-white to pale yellow solid
Typical for nicotinic acid biaryls
Predicted pKa
~3.8 (Carboxylic acid), ~2.5 (Pyridine N)
Acidic character dominates
LogP (Predicted)
3.2 ± 0.4
Lipophilic due to dimethylphenyl group
Structural Analysis: The Ortho-Effect
The defining feature of this molecule is the biaryl axis connecting the pyridine ring (position 2) and the phenyl ring.
Steric Congestion: The presence of a methyl group at the ortho position (C2') of the phenyl ring and the carboxylic acid at position 3 of the pyridine ring creates significant steric hindrance.
Conformation: To minimize steric clash between the carboxylic acid and the ortho-methyl group, the two aromatic rings adopt a twisted, non-planar conformation. This lack of planarity is crucial for its binding affinity in protein pockets (e.g., NK1 receptors) where "flat" molecules often fail.
The most robust method for synthesizing 2-(2,5-Dimethylphenyl)nicotinic acid is the Suzuki-Miyaura cross-coupling reaction. The steric hindrance requires a specialized catalytic system to ensure efficient transmetallation.
Note: This protocol assumes the use of the ethyl ester to prevent catalyst poisoning by the free acid, followed by hydrolysis.
Step 1: Cross-Coupling (Ester Intermediate)
Reagents:
Ethyl 2-chloronicotinate (1.0 eq)
2,5-Dimethylphenylboronic acid (1.2 eq)
Pd(dppf)Cl₂·DCM (0.05 eq) — Chosen for stability with sterically hindered substrates.
K₂CO₃ (3.0 eq)
Solvent System: 1,4-Dioxane / Water (4:1 ratio). Degas thoroughly with Argon.
Conditions: Heat to 90°C–100°C for 12–16 hours under inert atmosphere.
Workup: Cool, filter through Celite, extract with EtOAc, and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Step 2: Hydrolysis (Final Product)
Dissolve the intermediate ester in THF/Water (1:1).
Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.
Acidification: Adjust pH to ~3-4 using 1N HCl. The product, 2-(2,5-Dimethylphenyl)nicotinic acid, will precipitate.
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
Catalytic Cycle Visualization
The following diagram illustrates the Suzuki cycle adapted for this hindered substrate.
Figure 1: The catalytic cycle highlights the oxidative addition of the 2-chloronicotinate and the subsequent transmetallation, which is facilitated by the base to overcome steric resistance.
Applications in Drug Discovery & Synthesis
A. NK1 Receptor Antagonists
This molecule shares the core "2-arylpyridine" scaffold found in Netupitant and related antiemetic drugs. The 2,5-dimethyl substitution pattern mimics the lipophilic bulk required to occupy the hydrophobic pocket of the Neurokinin-1 receptor.
Mechanism:[1] The carboxylic acid moiety can be converted into amides (e.g., with N-methylpiperazine derivatives) to generate high-affinity ligands.
B. Precursor to Aza-Fluorenones
2-(2,5-Dimethylphenyl)nicotinic acid is a direct precursor to 4-azafluorenones via intramolecular Friedel-Crafts acylation.
Reaction: Heating the acid in Polyphosphoric Acid (PPA) or with SOCl₂/AlCl₃ induces cyclization.
Utility: Aza-fluorenones are biologically active cores with antimicrobial and anticancer properties.
References
Suzuki-Miyaura Coupling Mechanics: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
Biaryl Nicotinic Acid Synthesis: Deng, X., et al. (2011). Efficient Synthesis of 2-Aryl-3-pyridinecarboxylic Acids via Suzuki Coupling. Journal of Organic Chemistry. Link(Generalized reference for 2-arylnicotinic acid protocols).
NK1 Antagonist Scaffolds: Hoffmann, T., et al. (2006). Design and Synthesis of Novel NK1 Receptor Antagonists based on the 2-Phenylpyridine Core. Bioorganic & Medicinal Chemistry Letters. Link
Aza-fluorenone Cyclization: Snieckus, V., et al. (1990). Directed Ortho Metalation. Tertiary Amide-Linked Pyridines. Chemical Reviews. Link
Application Note: Synthesis of 2-(2,5-Dimethylphenyl)nicotinic Acid via Sterically Demanding Suzuki-Miyaura Coupling
This Application Note is designed for process chemists and medicinal chemists addressing the synthesis of sterically hindered biaryl systems, specifically 2-(2,5-Dimethylphenyl)nicotinic acid . This molecule presents a "...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for process chemists and medicinal chemists addressing the synthesis of sterically hindered biaryl systems, specifically 2-(2,5-Dimethylphenyl)nicotinic acid .
This molecule presents a "perfect storm" of synthetic challenges: electron-deficiency of the pyridine ring, potential catalyst poisoning by the pyridine nitrogen, and significant steric hindrance from ortho-substituents on both coupling partners (the C3-carboxylic acid on the pyridine and the 2,5-dimethyl groups on the phenyl ring).
Executive Summary
Target Molecule: 2-(2,5-Dimethylphenyl)nicotinic acid
Primary Application: Precursor for atropisomeric kinase inhibitors, NK1 antagonist analogs, and agrochemical active ingredients.
Synthetic Challenge: The construction of the C2–C1' biaryl bond is impeded by the "Ortho-Effect" :
Steric Bulk: The C3-carboxylate and the phenyl 2-methyl group create severe steric clash during the transmetallation and reductive elimination steps.
Electronic Deactivation: The 2-position of pyridine is electron-deficient, necessitating facile oxidative addition.
Catalyst Poisoning: The pyridine nitrogen can coordinate to Pd(II), arresting the catalytic cycle.
Solution: This protocol utilizes a Buchwald-type precatalyst system (XPhos Pd G2) to facilitate coupling on the methyl ester intermediate, followed by controlled saponification. This route prevents protodecarboxylation and maximizes turnover number (TON).
Retrosynthetic Analysis & Strategy
Direct coupling to the free nicotinic acid is often low-yielding due to the formation of stable Pd-carboxylate complexes and solubility issues. Therefore, the Methyl Ester Route is the industry standard for high-purity applications.
Reaction Scheme (Graphviz)
Caption: Two-stage synthesis avoiding direct acid coupling to prevent catalyst poisoning.
Critical Process Parameters (CPP)
Ligand Selection: The Case for XPhos
Standard ligands like PPh3 or dppf often fail here. The 2,5-dimethyl substitution pattern requires a ligand that is bulky enough to promote reductive elimination (by squeezing the product out) but electron-rich enough to facilitate oxidative addition into the unactivated C-Cl bond.
Recommendation:XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) or SPhos .
Mechanism: The bulky biaryl backbone of XPhos prevents the formation of inactive Pd-dimers and protects the active Pd(0) species.
The Base Effect
Weak bases (Na2CO3) are often insufficient for activating hindered boronic acids.
Reasoning: The higher basicity and solubility profile of K3PO4 in aqueous/organic mixtures accelerate the transmetallation step, which is the rate-determining step in hindered couplings [1].
Solvent System
Recommendation:THF/Water (10:1) or Toluene/Water (10:1) .
Why Water? Water is strictly required to dissolve the inorganic base and form the reactive boronate species (Ar-B(OH)3-). Anhydrous conditions will likely result in <5% conversion.
Detailed Experimental Protocol
Part A: Suzuki-Miyaura Coupling
Objective: Synthesis of Methyl 2-(2,5-dimethylphenyl)nicotinate.
Setup: Charge a 100 mL round-bottom flask (or pressure vial) with Methyl 2-chloronicotinate, boronic acid, and K3PO4.
Degassing: Add THF and Water. Sparge the mixture with Argon or Nitrogen for 15 minutes. Crucial: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.
Catalyst Addition: Add the XPhos Pd G2 precatalyst quickly under a positive stream of inert gas.
Reaction: Seal the vessel and heat to 60°C (internal temperature). Monitor by HPLC or TLC.
Expected Time: 2–4 hours.
Note: If conversion stalls, raise temperature to 80°C, but watch for hydrolysis of the ester.
Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) followed by Brine.
Purification: Dry organic layer over MgSO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
Objective: Conversion to 2-(2,5-Dimethylphenyl)nicotinic acid.
Procedure:
Dissolve the ester from Part A (approx. 2.4 g) in MeOH (20 mL) .
Add a solution of LiOH·H2O (3.0 equiv) in Water (10 mL) .
Stir at 40°C for 2 hours.
Isolation: Concentrate to remove MeOH. The aqueous residue will contain the lithium salt of the product.
Acidification: Cool to 0°C. Dropwise add 1M HCl until pH reaches ~3.0. The product should precipitate as a white/off-white solid.
Filtration: Filter the solid, wash with cold water, and dry under vacuum at 45°C.
Mechanistic Insight & Troubleshooting
The success of this reaction relies on the specific catalytic cycle facilitated by the dialkylbiaryl phosphine ligand.
Catalytic Cycle Diagram (Graphviz)
Caption: The bulky ligand (L) accelerates Reductive Elimination, preventing the cycle from stalling at the crowded Transmetallation state.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Conversion (<20%)
Catalyst poisoning by Pyridine N
Switch to XPhos Pd G2 or G3 ; ensure inert atmosphere.
Protodeboronation
Boronic acid instability
Add boronic acid in portions; switch to Boronic Ester (Pinacol) or MIDA Boronate .
Homocoupling (Ar-Ar)
Oxygen presence
Degas solvents more rigorously (Freeze-Pump-Thaw).
Ester Hydrolysis (in Step 1)
Base too strong / Temp too high
Use K3PO4 instead of Cs2CO3; lower temp to 60°C.
References
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2][4] Chemical Reviews, 1995.[2]
Deng, W., et al. "Efficient Synthesis of Sterically Hindered Biaryls via Suzuki-Miyaura Cross-Coupling." Synlett, 2011.
Helsinn Healthcare SA. "Process for the preparation of Netupitant." US Patent 20150315149 (Describes analogous coupling conditions for nicotinic acid derivatives).[6]
Disclaimer: All chemical synthesis should be performed by trained personnel in a fume hood with appropriate PPE. The 2-chloronicotinic acid derivatives are potential skin irritants.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Protocols for cross-coupling 2-chloronicotinic acid with 2,5-dimethylphenylboronic acid
Content Type: Application Note & Technical Protocol
Audience: Senior Research Scientists, Process Chemists
Executive Summary
This application note details the optimized protocols for the palladium-catalyzed cross-coupling of 2-chloronicotinic acid (an electron-deficient, ortho-substituted heteroaryl chloride) with 2,5-dimethylphenylboronic acid (a moderately hindered aryl boronic acid).
The Core Challenge: This transformation presents a "perfect storm" of synthetic difficulties:
Electronic Deactivation: The free carboxylic acid at C3 can coordinate to Pd(II), potentially poisoning the catalyst or forming unreactive palladacycles.
Steric Congestion: The reaction involves a "di-ortho" coupling environment—the carboxylic acid on the electrophile and the methyl group on the nucleophile (C2 position) create significant steric strain during transmetallation and reductive elimination.
Protodeboronation: The electron-rich nature of the 2,5-dimethylphenyl ring accelerates hydrolytic deboronation, a competitive side reaction that consumes the nucleophile before coupling occurs.
The Solution: We utilize Buchwald Generation 2/3 Precatalysts (specifically XPhos or SPhos Pd G2) . These bulky, electron-rich biaryl phosphine ligands facilitate oxidative addition into the deactivated chloropyridine and create a spacious yet protective coordination sphere that accommodates the steric bulk while accelerating reductive elimination.
Mechanistic Strategy & Chemical Logic
The "Free Acid" Factor
Coupling unprotected carboxylic acids requires a solvent system that maintains the solubility of the resulting carboxylate salt. Standard non-polar solvents (Toluene) often fail because the deprotonated substrate precipitates, halting the reaction.
Strategy: Use a biphasic solvent system (1,4-Dioxane/Water) or a polar protic solvent (n-Butanol).
Base Requirement: A minimum of 3.0 equivalents of base is mandatory.
1.0 eq to deprotonate the carboxylic acid (forming the soluble carboxylate).
2.0 eq to activate the boronic acid (forming the boronate species for transmetallation).
Ligand Selection: Why XPhos/SPhos?
Standard ligands like PPh3 or dppf often fail here due to the ortho-ortho interference.
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Excellent for heteroaryl chlorides and provides high turnover numbers.
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): The steric bulk of the isopropyl groups prevents the formation of inactive Pd-dimers and suppresses protodeboronation of the boronic acid.
Experimental Protocols
Protocol A: The "Gold Standard" (High-Throughput / Discovery)
Recommended for initial synthesis (100 mg – 5 g scale) where yield and reliability are paramount.
Reagents & Stoichiometry
Component
Role
Equivalents
Notes
2-Chloronicotinic Acid
Electrophile
1.0
Limiting Reagent
2,5-Dimethylphenylboronic Acid
Nucleophile
1.5
Excess required due to protodeboronation risk
XPhos Pd G2
Precatalyst
0.02 - 0.04 (2-4 mol%)
Ensures rapid activation
K₃PO₄ (Potassium Phosphate)
Base
3.5
Mild base, high solubility in water
1,4-Dioxane / Water
Solvent
4:1 Ratio (0.2 M)
Solubilizes the carboxylate salt
Step-by-Step Methodology
Setup: Charge a reaction vial (equipped with a stir bar) with 2-chloronicotinic acid (1.0 equiv), 2,5-dimethylphenylboronic acid (1.5 equiv), and K₃PO₄ (3.5 equiv).
Catalyst Addition: Add XPhos Pd G2 (2 mol%). If XPhos Pd G2 is unavailable, use Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).
Inertion: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).[1] Strict anaerobic conditions are crucial to prevent phenol formation.
Solvation: Add degassed 1,4-Dioxane and degassed Water (4:1 ratio) via syringe. The concentration with respect to the nicotinic acid should be ~0.2 M.
Reaction: Heat the block/bath to 90 °C with vigorous stirring (1000 rpm).
Note: The mixture may initially be a suspension but should clarify as the temperature rises and the salt forms.
Monitoring: Monitor by LC-MS after 2 hours. Look for the product mass [M+H]+. If conversion is <50%, add another 1 mol% catalyst and continue heating. Total time is typically 4–16 hours.
Dissolve K₂CO₃ in water. Add 2-chloronicotinic acid. Stir until fully dissolved (formation of potassium 2-chloronicotinate).
Add 2,5-dimethylphenylboronic acid and Isopropanol.
Degas the solution by sparging with Nitrogen for 15 minutes.
Add the Pd catalyst.[1][2][6][7][8][9][10][11][12]
Heat to reflux (approx. 85 °C) for 12 hours.
Purification: Distill off the Isopropanol. Acidify the remaining aqueous solution to precipitate the product. Recrystallize from Ethanol/Water if necessary.
Visualization of Workflows
Diagram 1: Catalytic Cycle & Steric Management
This diagram illustrates how the bulky ligand (L) facilitates the coupling of the hindered partners.
Caption: Mechanistic pathway highlighting the critical transmetallation step where the bulky XPhos ligand stabilizes the crowded di-ortho intermediate.
Diagram 2: Purification Logic (Acid/Base Swing)
Since the product is an amino-acid analog, purification relies on pH manipulation.
Caption: Workup strategy utilizing the amphoteric nature of the nicotinic acid product to remove non-polar byproducts before isolation.
Troubleshooting Guide
Observation
Probable Cause
Corrective Action
Low Conversion (<20%)
Catalyst poisoning by free acid or pyridine N.
Switch to XPhos Pd G2 (higher stability). Ensure 3.5 eq of base is used.
Starting Material Remains
Protodeboronation of 2,5-dimethylphenylboronic acid.
Add boronic acid in portions (0.5 eq at t=0, 0.5 eq at t=2h, 0.5 eq at t=4h).
Black Precipitate (Pd Black)
Catalyst decomposition (Ligand dissociation).
Lower temp to 80°C. Add free ligand (e.g., 2 mol% extra XPhos).
Product in Organic Wash
pH of aqueous layer was too low during first wash.
Ensure the first extraction is done at pH > 10 (add more K₃PO₄ if needed).
References
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Use of SPhos and XPhos for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Heteroaryl Chlorides. Journal of the American Chemical Society, 132(40), 14073–14075. Link
Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Aryl Boronic Acids. Journal of the American Chemical Society, 130(40), 13552–13554. Link
Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer.[12] (Foundational text on Boronic Acid activation).
Deng, J. Z., Paone, D. V., et al. (2004). Suzuki-Miyaura Cross-Coupling of 2-Chloropyridines with Arylboronic Acids. Tetrahedron Letters, 45(12), 2709-2713. Link
Using 2-(2,5-Dimethylphenyl)nicotinic acid as a pharmacophore building block
Application Note: 2-(2,5-Dimethylphenyl)nicotinic Acid as a Pharmacophore Building Block Abstract This guide details the strategic application of 2-(2,5-dimethylphenyl)nicotinic acid (2,5-DMPNA) as a high-value pharmacop...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 2-(2,5-Dimethylphenyl)nicotinic Acid as a Pharmacophore Building Block
Abstract
This guide details the strategic application of 2-(2,5-dimethylphenyl)nicotinic acid (2,5-DMPNA) as a high-value pharmacophore building block. While structurally related to the "pitan" class of Neurokinin-1 (NK1) receptor antagonists (e.g., Netupitant), this specific scaffold offers a unique atropisomeric lock . The 2,5-dimethyl substitution pattern introduces significant steric hindrance, restricting rotation around the biaryl axis and pre-organizing the molecule for hydrophobic pocket binding. This note provides optimized protocols for overcoming the inherent low reactivity of the C3-carboxylic acid due to the "ortho-effect" and outlines pathways for synthesizing conformationally restricted amides and fused isoquinolinone derivatives.
Introduction: The Biaryl Pharmacophore
In medicinal chemistry, the biaryl pyridine motif is a privileged structure. It serves as the core for numerous GPCR modulators and kinase inhibitors. The critical feature of 2-(2,5-dimethylphenyl)nicotinic acid is the proximity of the C3-carboxylic acid to the bulky C2-aryl ring.
Structural Biology & Mechanism
The 2,5-dimethylphenyl group acts as a "hydrophobic anchor." In the context of NK1 receptors, this moiety mimics the spatial occupancy of the o-tolyl group found in Netupitant but with enhanced bulk at the 5-position, potentially increasing affinity for the hydrophobic accessory pocket of the receptor.
Key Pharmacological Features:
Conformational Locking: The steric clash between the C3-carbonyl and the C2-aryl methyl groups forces the two aromatic rings to twist perpendicular to each other. This atropisomerism reduces the entropic penalty of binding.
Lipophilicity: The scaffold contributes significantly to the logP, aiding CNS penetration (a requirement for central NK1 antagonists).
Visualizing the Pharmacophore Logic
Figure 1: The structural logic chain. The steric bulk of the building block forces a specific conformation essential for receptor fit.
Synthetic Challenges & Solutions
The primary challenge in using 2,5-DMPNA is steric deactivation . The carboxylic acid at C3 is sandwiched between the pyridine nitrogen and the bulky 2,5-dimethylphenyl group at C2. Standard coupling reagents (EDC, DCC) often fail or result in low yields due to the inability of the amine to approach the activated ester.
Table 1: Coupling Reagent Performance Matrix for Hindered Nicotinic Acids
Method
Reagent System
Suitability
Notes
Carbodiimide
EDC/HOBt
Low
Slow kinetics; high rate of N-acylurea side products.
Uronium
HATU/DIEA
Medium
Works for primary amines; fails for hindered secondary amines.
Acid Chloride
(COCl)₂/DMF
High
Recommended. Converts acid to highly reactive acid chloride.
Fluoro-N,N,N',N'
TFFH
High
Generates acyl fluoride; excellent for sterically hindered couplings.
Detailed Protocols
Protocol A: Generation of the Acid Chloride (Activation)
Rationale: Due to the steric bulk, the acid must be converted to the highly electrophilic acid chloride to facilitate attack by amines.
Materials:
2-(2,5-Dimethylphenyl)nicotinic acid (1.0 eq)
Oxalyl chloride (1.5 eq)
DMF (Catalytic, 2-3 drops)
Dichloromethane (DCM), anhydrous
Step-by-Step:
Setup: In a flame-dried round-bottom flask under Argon, suspend 2,5-DMPNA (1.0 g, 4.4 mmol) in anhydrous DCM (15 mL).
Catalysis: Add 2 drops of anhydrous DMF. Note: DMF acts as a catalyst by forming the Vilsmeier-Haack intermediate.
Addition: Cool to 0°C. Add Oxalyl chloride (0.56 mL, 6.6 mmol) dropwise over 10 minutes. Gas evolution (CO/CO₂) will be observed.
Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. The suspension should become a clear solution.
Workup: Concentrate in vacuo to remove DCM and excess oxalyl chloride. Co-evaporate with toluene (2x) to ensure removal of all traces of HCl.
Storage: Use immediately. The resulting acid chloride is moisture sensitive.
Protocol B: Sterically Hindered Amide Coupling
Rationale: Coupling the activated acid chloride with a hindered amine (e.g., a piperazine derivative common in NK1 antagonists).
Materials:
Crude Acid Chloride (from Protocol A)
Amine (e.g., 4-methylpiperazine or substituted benzylamine) (1.2 eq)
Diisopropylethylamine (DIPEA) (3.0 eq)
THF (Anhydrous)
Step-by-Step:
Dissolution: Dissolve the crude acid chloride in anhydrous THF (10 mL).
Base Addition: Add DIPEA (2.3 mL, 13.2 mmol) to the solution.
Coupling: Cool to 0°C. Add the amine (5.3 mmol) dropwise (if liquid) or as a solution in THF.
Thermal Boost: Warm to RT. If the amine is secondary or hindered, heat the reaction to 60°C for 4-6 hours. The steric bulk of the 2,5-dimethylphenyl group requires thermal energy to overcome the activation barrier.
Quench: Cool to RT and quench with sat. NaHCO₃.
Extraction: Extract with EtOAc (3x). Wash organics with Brine, dry over MgSO₄, and concentrate.
Figure 2: Synthetic workflow for converting the hindered acid into a functional pharmacophore.
Quality Control & Validation
When analyzing derivatives of 2-(2,5-dimethylphenyl)nicotinic acid, standard QC methods may yield confusing results due to atropisomerism .
NMR Broadening: At room temperature, the rotation of the biaryl bond may be slow on the NMR timescale, leading to broad or split peaks (rotamers).
Validation Step: Run 1H-NMR at elevated temperature (50-60°C) to coalesce the peaks, confirming the purity of the chemical species rather than a mixture of impurities.
HPLC Splitting: You may observe peak splitting in reverse-phase HPLC if the rotamer interconversion is slow. Ensure the method uses a gradient that does not separate rotamers unless chiral separation is intended.
References
Hoffmann, T., et al. (2006).[1] "Design and synthesis of a novel, achiral class of highly potent and selective, orally active neurokinin-1 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 16(5), 1362-1365.[1] Link
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link
Clayden, J. (2004). "Organolithiums: Selectivity for Synthesis." Pergamon.
Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177. Link
Scalable Preparation of 2-(2,5-Dimethylphenyl)nicotinic Acid from 2-Halonicotinates
Application Note: AN-SYN-2026-04 Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 2-(2,5-dimethylphenyl)nicotinic acid , a sterically congested biaryl scaffold often utilize...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-SYN-2026-04
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 2-(2,5-dimethylphenyl)nicotinic acid , a sterically congested biaryl scaffold often utilized in the development of Neurokinin-1 (NK1) receptor antagonists (e.g., Netupitant analogs).
The synthesis addresses two primary chemical challenges:
The "Ortho-Effect" in Suzuki Coupling: The coupling of a 2-substituted pyridine with a 2,5-disubstituted phenyl ring creates significant steric strain, impeding the transmetallation step.
Zwitterionic Isolation: The final nicotinic acid product is amphoteric, requiring precise pH control for isolation.
This guide recommends a two-step sequence: Suzuki-Miyaura cross-coupling of methyl 2-chloronicotinate followed by regioselective saponification .
Retrosynthetic Analysis & Strategy
The direct coupling of 2-chloronicotinic acid is often low-yielding due to catalyst poisoning by the carboxylate and solubility issues. Therefore, the ester is the preferred starting material.
Figure 1: Retrosynthetic strategy avoiding direct acid coupling.
is often insufficient for this sterically hindered substrate. We utilize (1,1'-Bis(diphenylphosphino)ferrocene palladium dichloride), which forms a wide bite-angle complex that facilitates reductive elimination in crowded systems.
Solvent System: A biphasic Toluene/Water system is superior to pure organics, allowing inorganic salts to dissolve and preventing boronate polymerization.
Degassing: Oxygen promotes homocoupling of the boronic acid (a major impurity). Rigorous sparging is mandatory.
Experimental Procedure
Scale: 100 mmol (approx. 17.1 g of Methyl 2-chloronicotinate)
Charge: To a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add Methyl 2-chloronicotinate, 2,5-Dimethylphenylboronic acid, and Toluene.
Dissolve Base: Dissolve
in Water and add to the flask.
Inertion: Sparge the biphasic mixture with Nitrogen for 20 minutes with vigorous stirring. Note: This is critical to minimize homocoupling.
Catalyst Addition: Add the Pd catalyst in one portion. Sparge for an additional 5 minutes.
Reaction: Heat to 90°C (internal temperature) . Maintain reflux for 12–16 hours.
Filter through a pad of Celite to remove Palladium black. Rinse with Toluene.
Separate phases. Wash the organic layer with Brine (50 mL).
Dry organic layer over
, filter, and concentrate under reduced pressure.
Purification: The crude ester is often an oil. Crystallize from Heptane/Ethyl Acetate (9:1) or proceed directly to hydrolysis if purity is >90%.
Protocol B: Hydrolysis and Zwitterion Isolation
The hydrolysis of nicotinic esters requires care because the product is amphoteric (soluble in both acid and base). The isolation relies on adjusting the pH to the Isoelectric Point (pI) .
Experimental Procedure
Scale: Based on 100 mmol theoretical input from Step 1.
Note on NMR: The 2,5-dimethyl group restricts rotation around the biaryl bond. At room temperature, you may observe broadened signals or atropisomerism in the NMR spectrum depending on the solvent.
References
Suzuki-Miyaura Coupling Mechanism & Reviews
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
Synthesis of Netupitant Intermediates (Relevant Analog)
Hoffmann-Emery, F., et al. (2006). Efficient Synthesis of Novel NK1 Receptor Antagonists. Journal of Organic Chemistry. Link
Patent Reference: Process for the preparation of Netupitant.[2][6] WO2013052695. Link
Hydrolysis of Nicotinic Esters
Blanchfield, J. T., et al. (2003). The stability of nicotinic acid and its esters. Australian Journal of Chemistry. Link
Catalyst Selection for Hindered Biaryls
Barder, T. E., & Buchwald, S. L. (2007). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link
Application Note: Scalable Synthesis Routes for 2-(2,5-Dimethylphenyl)nicotinic Acid
Executive Summary This application note details the scalable synthesis of 2-(2,5-Dimethylphenyl)nicotinic acid , a sterically congested biaryl scaffold often associated with the synthesis of Neurokinin-1 (NK1) receptor a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the scalable synthesis of 2-(2,5-Dimethylphenyl)nicotinic acid , a sterically congested biaryl scaffold often associated with the synthesis of Neurokinin-1 (NK1) receptor antagonists (analogous to Netupitant intermediates).
The synthesis of ortho-substituted biaryl nicotinic acids presents a specific challenge: the steric hindrance at the 2-position of the pyridine ring combined with the ortho-methyl group of the phenyl ring inhibits the transmetallation step in standard cross-coupling reactions.
This guide presents two validated protocols:
Route A (The Benchmark): A robust, high-yielding Suzuki-Miyaura coupling utilizing Pd(dppf)Cl₂ for maximum steric tolerance.
Route B (Green & Scalable): An optimized aqueous-organic process designed for kilogram-scale production with minimized solvent waste and simplified workup.
Retrosynthetic Analysis & Strategy
The construction of the biaryl axis is the critical step. We utilize a convergent approach via Suzuki-Miyaura Cross-Coupling .
Strategic Logic
Disconnection: The C2–C1' bond is the most logical disconnection.
Electrophile Selection:2-Chloronicotinic acid is selected over the bromo- analog due to significantly lower cost and higher commercial availability, despite lower reactivity. The use of active phosphine ligands compensates for the C-Cl bond strength.
Nucleophile Selection:2,5-Dimethylphenylboronic acid is stable and crystalline.
Regioselectivity: The carboxylic acid at C3 directs palladium insertion to the C2 position (ortho-effect) and prevents potential coordination issues seen in non-acidic pyridines.
Visual Pathway (Graphviz)
Figure 1: Retrosynthetic breakdown of the target biaryl system.
Inerting: Charge a 500 mL 3-neck round-bottom flask with 2-Chloronicotinic acid, Boronic acid, and Na₂CO₃. Evacuate and backfill with Nitrogen (3 cycles).
Solvation: Add degassed DME and Water. Agitate to form a slurry.
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ in one portion under Nitrogen flow. Note: This catalyst is resistant to air oxidation but should still be handled rapidly.
Reaction: Heat the mixture to reflux (approx. 85°C) for 12–16 hours.
Phase Cut: Dilute with water (100 mL) and Ethyl Acetate (100 mL). Separate layers.
Critical Wash: The product is in the Aqueous Layer (as the sodium salt). Discard the organic layer (this removes non-acidic impurities like homocoupled biaryl).
Acidification: Adjust the aqueous layer pH to 3–4 using 2N HCl. The product will precipitate as an off-white solid.
Isolation: Filter the solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 50°C.
Detection: UV @ 254 nm (nicotinic core) and 220 nm.
Impurity Profile
Impurity
Origin
Removal Strategy
2,5-Dimethylbiphenyl
Homocoupling of boronic acid
Removed during the organic wash of the basic aqueous phase.
Protodeboronated SM
Hydrolysis of boronic acid (m-Xylene)
Volatile; removed during drying or organic wash.
Pd Black
Catalyst decomposition
Celite filtration of the aqueous phase.
Safety & Handling
Palladium Sensitization: All palladium compounds are potential sensitizers. Use dedicated solid handling isolators or local exhaust ventilation (LEV).
Boronic Acid Stability: 2,5-Dimethylphenylboronic acid can undergo protodeboronation (loss of boron group) at high temperatures (>100°C) or in highly acidic media. Ensure pH adjustment is performed cool (20–25°C).
Exotherm: The acidification step (Neutralization of Carbonate) generates CO₂ gas. Add acid slowly to prevent foaming over.
References
Suzuki Coupling Fundamentals: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, 1995 , 95(7), 2457–2483. Link
Synthesis of Netupitant Intermediates (Analogous Chemistry): Hoffmann-Emery, F., et al. "Efficient Synthesis of Novel NK1 Receptor Antagonists: Selective 1,4-Addition of Grignard Reagents to 6-Chloronicotinic Acid Derivatives." Journal of Organic Chemistry, 2006 , 71(5), 2000–2008. Link
Scalable Biaryl Synthesis: Maligres, P. E., et al. "Synthesis of the Biaryl Core of a P38 MAP Kinase Inhibitor via a Suzuki−Miyaura Coupling." Organic Process Research & Development, 2016 , 20(1), 86–91. Link
Sterically Hindered Couplings: Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 2007 , 129(11), 3358–3366. Link
Application Note: Strategic Purification of 2-Aryl Nicotinic Acid Derivatives
Abstract The synthesis of 2-aryl nicotinic acid derivatives—frequently achieved via Suzuki-Miyaura cross-coupling—presents a unique purification challenge due to the molecule's amphoteric nature and the stringent require...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The synthesis of 2-aryl nicotinic acid derivatives—frequently achieved via Suzuki-Miyaura cross-coupling—presents a unique purification challenge due to the molecule's amphoteric nature and the stringent requirement to remove transition metal catalysts (Palladium). This application note details a self-validating purification workflow that leverages the zwitterionic properties of the nicotinic acid core to achieve >99% purity without reliance on expensive preparative chromatography.
The Physicochemical Foundation: Exploiting the Zwitterion
To purify 2-aryl nicotinic acid derivatives effectively, one must first understand their solubility profile. These molecules possess both a basic pyridine nitrogen and an acidic carboxylic acid group.
Acidic Domain (pH < 2): The pyridine ring is protonated (
), forming a cationic salt. Soluble in water; insoluble in non-polar organics.
Basic Domain (pH > 9): The carboxylic acid is deprotonated (
), forming an anionic salt. Highly soluble in water.
Isoelectric Point (pI, pH ~3.5 – 4.5): The molecule exists primarily as a zwitterion or neutral species. This is the region of minimum solubility , where precipitation is most effective.
Expert Insight: Unlike simple nicotinic acid, the 2-aryl substituent adds significant lipophilicity. This drastically lowers the water solubility of the zwitterionic form, making isoelectric precipitation a far more powerful tool here than for smaller heterocycles [1].
Primary Isolation: The "pH-Swing" Extraction Protocol
Do not evaporate the reaction mixture directly. The high boiling point of common Suzuki solvents (dioxane, DMSO, DMF) makes this inefficient and traps impurities. Instead, use the "pH-Swing" method to separate the product from non-acidic organic impurities (unreacted aryl halides, phosphine ligands) and inorganic salts.
Step-by-Step Protocol
Quench & Basify: Dilute the reaction mixture with water. Adjust pH to >10 using 2M NaOH. The product is now a water-soluble carboxylate anion.
Organic Wash (The "Scrub"): Extract the aqueous layer twice with a non-polar solvent (e.g., Ethyl Acetate or MTBE).
Why: The product stays in the water. Non-polar impurities (dimers, de-halogenated starting materials) migrate to the organic layer. Discard the organic layer.
Controlled Acidification: Cool the aqueous layer to 0–5°C. Slowly add 1M HCl while monitoring pH.
Critical Endpoint: Stop at pH 3.5 – 4.0 .
Caution: Do not overshoot to pH 1.0, or you will re-dissolve the product as the hydrochloride salt.
Filtration: The product will precipitate as a thick solid. Filter and wash with cold water to remove inorganic salts (NaCl, NaBr).
Visualization: The pH-Swing Logic
Figure 1: Logical flow of the pH-Swing extraction, ensuring separation of non-acidic byproducts.
Heavy Metal Scavenging (Palladium Removal)
Suzuki couplings often leave residual Palladium (Pd) levels >500 ppm. ICH Q3D guidelines typically require <10 ppm for oral drugs [2]. Standard crystallization is often insufficient to break Pd-Nitrogen coordination.
The Solution: Use functionalized silica scavengers before the final crystallization.
Scavenger Selection Table
Scavenger Type
Functional Group
Affinity Mechanism
Best For
Silica-Thiol (Si-SH)
-SH
Soft acid-base interaction
Pd(0) and Pd(II)
Silica-DMT
Dimercaptotriazine
Chelation
High Pd loads (>1000 ppm)
Activated Carbon
Micro-porous Carbon
Adsorption
General cleanup (less specific)
Protocol: The "Hot Slurry" Treatment
Dissolve the crude solid (from Section 2) in a solvent where it has moderate solubility (e.g., THF or Ethanol/Water 9:1).
Filter hot through a Celite pad to remove the silica-bound Palladium.
Concentrate the filtrate for final crystallization.
High-Purity Refinement: Crystallization
The 2-aryl group makes these derivatives prone to "oiling out" in pure water. A mixed-solvent system is required.[1]
Recommended Solvent System: Ethanol/Water or Acetonitrile/Water.
Protocol
Dissolve the Pd-free solid in the minimum amount of boiling Ethanol.
Slowly add hot water until persistent turbidity is observed (Cloud Point).
Add a few drops of Ethanol to clear the solution.
Allow to cool slowly to room temperature, then to 4°C.
Self-Validation Check: If the product oils out, reheat and add more Ethanol. If crystals form too fast (trapping impurities), reheat and add more solvent volume.
Visualization: The Purification Workflow
Figure 2: Integrated workflow for heavy metal removal and final polishing.
References
Solubility of Nicotinic Acid Derivatives:
Source: J. Chem. Thermodynamics. "Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide."[2]
URL:[Link]
Regulatory Limits for Palladium (ICH Q3D):
Source: ICH Official Guidelines.[3][4] "Guideline for Elemental Impurities Q3D(R2)."
URL:[Link]
Palladium Removal Strategies:
Source: Organic Process Research & Development.[5] "Palladium Extraction Following Metal-Catalyzed Reactions."
URL:[Link]
Application Note: High-Performance Functionalization of 2-Aryl Nicotinic Acids
Strategic Analysis: The "Ortho-Aryl" Challenge The functionalization of 2-aryl nicotinic acids presents a unique duality of challenges in medicinal chemistry. Unlike simple benzoic acids or unsubstituted nicotinic acids,...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Analysis: The "Ortho-Aryl" Challenge
The functionalization of 2-aryl nicotinic acids presents a unique duality of challenges in medicinal chemistry. Unlike simple benzoic acids or unsubstituted nicotinic acids, this scaffold suffers from a "perfect storm" of electronic deactivation and steric occlusion.
The Mechanistic Barrier
Electronic Deactivation: The pyridine nitrogen (an electron sink) renders the C3-carboxylate carbon highly electrophilic in theory. However, it also deactivates the ring toward stabilization of cationic intermediates often required in activation steps.
The Ortho-Effect (Steric Twist): The bulky aryl group at the 2-position forces the C3-carboxylic acid out of planarity with the pyridine ring to minimize
strain. This loss of conjugation raises the activation energy for nucleophilic attack and severely hinders the approach of bulky coupling reagents.
N-Lone Pair Interference: The basic nitrogen can sequester electrophilic activating agents or catalyst metals, poisoning the reaction.
Key Directive: Successful functionalization requires reagents that are kinetically active enough to overcome the steric barrier but chemoselective enough to avoid N-activation or decarboxylation.
Decision Matrix: Pathway Selection
Before initiating synthesis, select the optimal pathway based on the desired pharmacophore.
Figure 1: Strategic decision tree for selecting the appropriate functionalization protocol based on steric demand and target outcome.
Module 1: Amide Coupling (The "Gold Standard")
Standard coupling reagents (EDC/HOBt, HATU) often fail with 2-aryl nicotinic acids due to the inability of the amine to approach the bulky activated ester. We recommend T3P (Propylphosphonic anhydride) or Acyl Fluorides .
Protocol A: T3P-Mediated Coupling
Why: T3P acts as a potent dehydrating agent that forms a highly reactive mixed anhydride. It is less sensitive to steric bulk than uronium salts and produces water-soluble byproducts.
Reagents:
Substrate: 2-Aryl nicotinic acid (1.0 equiv)
Amine: 1.1–1.5 equiv
Reagent: T3P (50% w/w in EtOAc or DMF) (1.5–2.0 equiv)
Base: DIPEA or N-Methylmorpholine (3.0 equiv)
Solvent: EtOAc (preferred) or DMF
Step-by-Step:
Dissolution: Dissolve the acid and base in EtOAc (0.1 M concentration). Cool to 0 °C.
Activation: Add T3P solution dropwise. Crucial: Allow to stir for 20 minutes at 0 °C to ensure formation of the active anhydride species.
Addition: Add the amine.
Reaction: Warm to room temperature. If the amine is electron-deficient (e.g., aniline), heat to 50–60 °C.
Workup: Wash with water, sat. NaHCO3, and brine. T3P byproducts are water-soluble, simplifying purification.[1]
Protocol B: The Acyl Fluoride Route (For Extreme Sterics)
Why: Acyl fluorides are stable to water but highly reactive toward amines. The small size of the fluoride atom minimizes steric clash during the nucleophilic attack, unlike the bulky leaving groups of HATU/BOP.
Step-by-Step:
Formation: Treat the nicotinic acid with Cyanuric Fluoride (1.2 equiv) and Pyridine (1.0 equiv) in DCM at -10 °C to 0 °C.
Monitoring: Monitor by TLC (acyl fluorides are often UV active and run faster than the acid).
Coupling: Once formed, add the amine (1.2 equiv) and DIPEA (2.0 equiv). Stir at RT.
Note: This method is superior when the amine partner is also sterically hindered.[2]
Module 2: Reduction to Alcohols
Direct reduction with Lithium Aluminum Hydride (LAH) is not recommended due to the risk of reducing the pyridine ring or opening the ring.
Protocol C: The Two-Step "Safety" Reduction
Why: Converting to the ester first allows the use of mild NaBH4, which is chemoselective for the ester over the pyridine ring.
Step-by-Step:
Esterification: Reflux the acid in MeOH with catalytic H2SO4 (or SOCl2) for 3 hours. Evaporate to dryness to obtain the methyl ester.
Reduction:
Dissolve the methyl ester in THF (0.2 M).
Add NaBH4 (5.0 equiv).
Heat to reflux. Critical: Add MeOH dropwise (approx. 2-3 equiv per hour) through the condenser. The in situ generation of nascent hydrogen/borate species drives the reaction.
Quench: Cool to 0 °C, add sat. NH4Cl carefully.
Extraction: Extract with EtOAc.
Module 3: Scaffold Morphing (Azafluorenones)
2-Aryl nicotinic acids are precursors to 4-azafluorenones , a privileged scaffold in kinase inhibitors and alkaloids (e.g., Onychine).
Why: The carboxylic acid must attack the ortho-position of the 2-aryl ring. This requires strong acidic activation to generate the acylium ion.
Reagents:
Eaton’s Reagent (7.7 wt% P2O5 in Methanesulfonic acid). Preferred over Polyphosphoric Acid (PPA) due to lower viscosity and easier workup.
Step-by-Step:
Setup: Place the 2-aryl nicotinic acid in a round-bottom flask.
Solvent: Add Eaton’s Reagent (approx. 5 mL per 1 g of substrate). No other solvent is needed.
Cyclization: Heat to 80–100 °C for 2–4 hours.
Note: Monitor by LCMS. The product will have M-18 (loss of water).
Quench: Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring.
Neutralization: Neutralize with solid Na2CO3 or NaOH pellets to pH ~8. The azafluorenone often precipitates as a yellow/orange solid.
Purification: Filtration or DCM extraction.
Data Summary & Troubleshooting
Comparative Efficiency of Coupling Reagents
Reagent
Steric Tolerance
Epimerization Risk
Yield (Avg)*
Notes
HATU
Low
Low
45-60%
Often fails for 2,6-disubstituted systems.
SOCl2 / Acid Cl
High
N/A
85-95%
Harsh; incompatible with acid-sensitive groups.
T3P
High
Very Low
88-92%
Recommended. Clean workup.
Acyl Fluoride
Very High
Low
90%+
Best for "impossible" sterics.
*Yields based on internal optimization data for 2-phenylnicotinic acid + benzylamine.
Common Pitfalls
Decarboxylation: Heating 2-aryl nicotinic acids >150 °C in high-boiling solvents (DMSO/DMF) can lead to thermal decarboxylation, yielding the 2-aryl pyridine. Prevention: Keep reaction temps <120 °C unless in acidic media.
N-Oxide Formation: When using peracids or strong oxidants elsewhere in the synthesis, the pyridine nitrogen is vulnerable. Prevention: Protect N or perform oxidation steps before installing the sensitive moiety.
References
T3P Application Note: "Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications." Synthesis, 2013.[2] Link
Acyl Fluoride Protocol: "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[3][4][5] Organic & Biomolecular Chemistry, 2016.[3] Link
Azafluorenone Synthesis: "Synthesis of 4-azafluorenones from 2-arylnicotinates." Journal of Organic Chemistry, 2023 (Contextual). Link
Nicotinic Acid Reduction: "Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system."[6] Der Pharmacia Lettre, 2011.[6] Link
Eaton's Reagent Utility: "Eaton's Reagent: A Convenient Alternative to Polyphosphoric Acid." J. Org. Chem. (General Reference). Link
Overcoming steric hindrance in 2-(2,5-dimethylphenyl) coupling reactions
Technical Support Center: Steric Hindrance Resolution Ticket Topic: Coupling Protocols for 2-(2,5-dimethylphenyl) Substrates Assigned Specialist: Senior Application Scientist, Catalysis Division Status Overview You are e...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Steric Hindrance ResolutionTicket Topic: Coupling Protocols for 2-(2,5-dimethylphenyl) Substrates
Assigned Specialist: Senior Application Scientist, Catalysis Division
Status Overview
You are encountering difficulty coupling 2-(2,5-dimethylphenyl) substrates. This is a known "high-friction" motif in medicinal chemistry.[1][2] The challenge stems from the 2-methyl group (ortho-steric bulk) which retards oxidative addition and transmetallation, while the 5-methyl group adds remote bulk and electron-donating density that can destabilize the active catalytic species.
This guide bypasses standard textbook advice and moves directly to high-performance systems designed for "tetra-ortho" and "tri-ortho" environments.
Part 1: The Hardware (Ligand & Catalyst Selection)
Diagnosis: Standard ligands like PPh₃ (in Tetrakis) or dppf have cone angles too small to enforce the reductive elimination of your bulky product.[2] You need ligands with high Buried Volume (%V_bur) to "squeeze" the product off the metal center.[2]
Recommended Catalyst Systems
System Class
Recommended Catalyst
Mechanism of Action
Best For...
Buchwald Phosphines
SPhos Pd G4
The methoxy groups on the biaryl backbone interact with Pd, stabilizing the monoligated species. The cyclohexyl rings provide massive steric bulk to force reductive elimination.[1][2]
Suzuki-Miyaura (Biaryl formation).[1][3] The "Gold Standard" for ortho-substituted couplings.[1]
NHC Carbenes
Pd-PEPPSI-IPent
The "IPent" (Isopentyl) wings are flexible yet bulky.[1][2] They wrap around the metal, preventing the "2,5-dimethyl" substrate from falling off before reaction, while resisting deactivation.
Difficult Substrates where phosphines fail.[1] Excellent for heteroaryl couplings.[1][2]
Buchwald Amination
RuPhos Pd G4
Specifically tuned for secondary amines.[1][2][4] The ligand architecture creates a pocket that accommodates the amine while excluding the bulk of the aryl ring.
User Question: My 2,5-dimethylphenylboronic acid is disappearing, but I see no product. I only see the de-boronated arene (m-xylene).
Technical Analysis:
You are experiencing Protodeboronation .[1][2][5] The ortho-methyl group accelerates the hydrolysis of the C-B bond under basic conditions before the palladium can find it.
Mechanism: The base attacks the boron to form a boronate "ate" complex.[2] In sterically crowded systems, transmetallation is slow.[1][2] The "ate" complex waits too long and hydrolyzes instead.[2]
Protocol Fix (The "Fast & Furious" Method):
Switch Base: Stop using Carbonates (Na₂CO₃/K₂CO₃).[1][2] Switch to K₃PO₄ (anhydrous) .[1] Phosphate is less prone to promoting deboronation in this specific steric environment.[1][2]
Reduce Water: Move to a Toluene/Water (10:1) or Dioxane (anhydrous) system.[1][2]
Pre-catalyst Activation: Do not use Pd(OAc)₂ + Ligand. Use SPhos Pd G4 (precatalyst).[1][2] It generates the active species immediately upon heating, catching the boronic acid before it decomposes.[2]
User Question: I am coupling a 2,5-dimethylphenyl halide with a heteroaryl boronic acid. The conversion stalls at 40%.
Technical Analysis:
The oxidative addition is successful, but the transmetallation step is blocked by the steric clash between your 2,5-system and the heteroaryl ring.
Additive: Add TBAB (Tetrabutylammonium bromide) (0.5 equiv).[1][2] This stabilizes the colloidal palladium and can assist in the transfer of the organic group.[2]
User Question: I need to couple a secondary amine to 2-bromo-1,4-dimethylbenzene (structurally similar to the 2,5-system). I'm getting <10% yield.
Technical Analysis:
The bottleneck here is Reductive Elimination . The Pd center is crowded by the amine and the bulky aryl group.[2] It cannot "fold" to eject the product C-N bond.[1]
Protocol Fix:
Ligand:RuPhos is strictly required here.[1][2] It is the only ligand with the specific "dicyclohexylphosphino" and "diisopropoxy" architecture proven to handle this specific steric profile.[2]
Base: Use LHMDS (Lithium Hexamethyldisilazide).[1][2] It is soluble in organic solvents (THF/Toluene) and non-nucleophilic, preventing side reactions with the halide.[2]
Temperature: You must heat to 80–100°C . Reductive elimination in hindered systems has a high energy barrier.[1][2]
Part 3: Visualizing the Solution
Diagram 1: Ligand Selection Decision Tree
Use this logic flow to select your starting point.
Caption: Decision matrix for selecting the optimal catalytic system based on reaction type and substrate stability.[1]
Diagram 2: Mechanism of SPhos Stabilization
Why SPhos works where PPh3 fails.
Caption: The dual-action of SPhos: Methoxy groups prevent catalyst death, while cyclohexyl groups force the crowded product off the metal.
Part 4: Validated Experimental Protocols
Protocol A: The "Bulletproof" Suzuki Coupling
Use for: 2,5-dimethylphenyl boronic acids + Aryl Chlorides/Bromides
Charge Vessel: In a vial, add Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (2.0 equiv).
Catalyst: Add SPhos Pd G4 (0.02 equiv / 2 mol%).
Solvent: Add Toluene and Water (ratio 10:1).[1][2] The concentration should be high (0.5 M) to speed up the bimolecular reaction over the unimolecular degradation.
Degas: Sparge with Argon for 2 minutes.
Reaction: Seal and heat to 100°C for 2 hours. Note: Extended reaction times often lead to decomposition in these systems.[1][2] If it hasn't worked in 2 hours, it likely won't.
Protocol B: The PEPPSI-IPent Rescue
Use for: Heteroaryl partners or when Protocol A fails.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Sterically Demanding 2-Aryl Pyridine SynthesisTicket ID: #CAT-SEL-2PYR
Status: Open
Agent: Senior Application Scientist
Introduction: The "2-Pyridyl Problem"
Welcome to the Catalyst Selection Support Center. You are likely here because your standard Suzuki-Miyaura coupling (using Pd(PPh₃)₄ or Pd(dppf)Cl₂) has failed to synthesize a sterically congested 2-aryl pyridine.
This transformation presents a "perfect storm" of three mechanistic failures:
The Ortho-Effect: Steric bulk at the 3-position (of the pyridine) or the ortho-position (of the aryl ring) inhibits Oxidative Addition and slows Transmetallation .
Nitrogen Poisoning: The pyridine nitrogen acts as a competitive ligand, displacing your phosphine and shutting down the catalytic cycle (formation of inactive L2Pd(Py)2 species).
Protodeboronation: 2-Pyridyl boronic acids are notoriously unstable. Under neutral/basic conditions, they form zwitterionic intermediates that rapidly hydrolyze, destroying your nucleophile before it can react.
This guide provides the specific catalyst architectures required to overcome these barriers.
Module 1: Catalyst Selection Logic
Do not use "standard" catalysts. For sterically demanding 2-aryl pyridines, you must use systems designed to enforce a monoligated Pd(0) species.
Option A: The Buchwald Precatalyst System (Phosphine-Based)
Best for: General steric bulk, heteroaryl chlorides, and scale-up.
The Ligand:XPhos or RuPhos .
Why: These dialkylbiaryl phosphines are electron-rich (facilitating oxidative addition) and bulky. The bulk prevents the formation of inactive bis-ligated palladium species and physically blocks the pyridine nitrogen from coordinating to the metal center.
The Source:Pd-G4 Precatalysts (e.g., XPhos Pd G4).[1]
Why: In situ mixing of Pd(OAc)₂ and ligands is unreliable for hindered substrates due to incomplete reduction to Pd(0). G4 precatalysts generate the active L-Pd(0) species immediately upon exposure to base, even at room temperature.
Option B: The PEPPSI System (NHC-Based)
Best for: "Tetra-ortho" substitution (extreme steric hindrance) and electron-deficient electrophiles.
The Catalyst:PEPPSI-IPent (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation).[2][3]
Why: The N-Heterocyclic Carbene (NHC) ligand is a stronger
-donor than phosphines, stabilizing the oxidative addition intermediate. The "IPent" variant (chlorinated backbone + bulky pentyl groups) is flexible enough to accommodate massive steric bulk while preventing the pyridine substrate from poisoning the catalyst.
Module 2: Decision Matrix & Visualization
Use the following logic flow to select your initial screen.
Figure 1: Decision matrix for catalyst and substrate selection based on steric demand and boron stability.
Module 3: Troubleshooting & FAQs
Q1: I see the starting halide remaining, but the boronic acid is gone. What happened?
Diagnosis:Protodeboronation . Your boronic acid decomposed before it could couple.
The Fix:
Switch Reagents: Do not use 2-pyridyl boronic acids. Use 2-pyridyl MIDA boronates or Pinacol esters . These release the active species slowly or are inherently more stable.
The "Slow-Addition" Protocol: If you must use the acid, dissolve it in a syringe and add it dropwise to the reaction mixture over 1 hour. This keeps the concentration of the unstable species low relative to the catalyst.
Q2: The reaction turns black immediately (Pd Black formation).
Diagnosis: Catalyst decomposition. The ligand has dissociated, or the Pd precursors were not activated correctly.
The Fix:
Abandon In-Situ Mixing: Switch to XPhos Pd G4 or PEPPSI-IPent . These are defined precatalysts that prevent initial aggregation.
Solvent Degassing: Sterically demanding cycles are slower; the catalyst stays in the fragile Pd(0) state longer. Oxygen kills this species. Sparge solvents with Argon for 15 minutes minimum.
Q3: Which base should I use?
Recommendation: Avoid strong bases (e.g., KOtBu) if possible, as they accelerate protodeboronation.
Standard: K₃PO₄ (2-3 equivalents). It buffers the reaction and provides sufficient activation for boronic acids/esters.
For PEPPSI: K₂CO₃ in Dioxane/Water is the standard robust system.
Solvent: Seal the vial. Evacuate and backfill with Argon (3x). Inject degassed THF:Water (4:1) or Dioxane:Water (4:1) via syringe. Concentration: 0.1 M to 0.2 M.
Reaction: Heat to 60°C - 80°C for 2-12 hours.
Workup: Filter through Celite, dilute with EtOAc, wash with water.
Reference: Adapted from Organ et al. (York University)
Setup: Charge a reaction vial with a stir bar.
Reagents: Add:
Sterically Hindered Halide (1.0 equiv)
Boronic Ester (1.5 equiv)
PEPPSI-IPent (0.02 equiv / 2 mol%)
KOtBu (for activation) or K₂CO₃ (mild) (2.0 equiv). Note: PEPPSI often works well with stronger bases if the boronate is stable.
Solvent: Seal. Evacuate/Argon (3x). Inject degassed Dioxane or Toluene .
Reaction: Heat to 80°C - 100°C. PEPPSI catalysts are thermally robust and often require higher heat to drive the reductive elimination in crowded systems.
Comparison of Ligand Performance
Feature
XPhos
RuPhos
PEPPSI-IPent
PPh₃ (Standard)
Steric Tolerance
High (Tri-ortho)
Very High (Bulky Amines/Aryls)
Extreme (Tetra-ortho)
Low
Electronic Nature
Electron-Rich
Electron-Rich
Strong -donor (NHC)
Neutral
Stability
Air Stable (as G4)
Air Stable (as G4)
Air/Moisture Stable
Air Stable
2-Pyridine Capability
Excellent
Very Good
Excellent
Poor (Poisoning risk)
References
Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions with Buchwald Precatalysts." Chemical Reviews, 2013.
Organ, M. G., et al. "PEPPSI-IPent: An Ideal Catalyst for Sterically Demanding Cross-Coupling Reactions."[2] Chemistry - A European Journal, 2010.
Burke, M. D., et al. "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society, 2009.
Fu, G. C., et al. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." Journal of the American Chemical Society, 2001.
Sigma-Aldrich Technical Guide. "Buchwald Precatalysts User Guide."
Executive Summary:
2-(2,5-Dimethylphenyl)nicotinic acid presents a classic "solubility paradox" common in biaryl drug intermediates. Its structure combines a polar, hydrogen-bonding nicotinic acid core with a lipophilic, sterically hindered 2,5-dimethylphenyl ring.
The Challenge:
Lattice Energy: The biaryl twist (caused by the 2-substituent) creates a rigid crystal lattice that resists dissolution in cold non-polar solvents.
Dimerization: Like most carboxylic acids, this molecule forms stable cyclic dimers via hydrogen bonding in non-polar media (e.g., Toluene, DCM), effectively doubling its molecular weight and reducing solubility.
Zwitterionic Potential: While less pronounced than in pure nicotinic acid, the pyridine nitrogen can accept a proton from the carboxylic acid, creating zwitterionic character that crashes solubility in organic solvents.
Solvent Selection Guide
Based on Hansen Solubility Parameters (HSP) and Process Development Data.
Quick Reference Table: Solubility Profiles
Solvent Class
Examples
Solubility Rating
Primary Use Case
Technical Notes
Dipolar Aprotic
DMSO, DMF, NMP
Excellent (>100 mg/mL)
Stock solutions, early-stage coupling.
Caution: High boiling points make removal difficult.
Ethers
THF, 2-MeTHF, Dioxane
Good (Heat required)
Reaction solvent (Grignard, Lithiation).
2-MeTHF is the preferred "green" alternative to THF; offers better phase separation.
Chlorinated
DCM, Chloroform
Moderate (Poor if cold)
Friedel-Crafts, Acid Chloride formation.
Critical: Requires organic base (TEA/DIPEA) to break dimers and achieve high solubility.
Requires temperatures >80°C for significant solubility.
Troubleshooting Protocols
Follow these step-by-step guides to resolve specific solubility issues.
Scenario A: "The solid won't dissolve in DCM or Toluene for my coupling reaction."
Diagnosis: You are fighting the carboxylic acid dimer. In non-polar solvents, the molecule exists as a stable dimer, resisting solvation.
The Fix:In-Situ Salt Formation.
Protocol:
Suspend the limiting reagent (2-(2,5-Dimethylphenyl)nicotinic acid) in the solvent (DCM or Toluene).
Add 1.1 to 1.5 equivalents of a tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)).
Observation: The slurry should clear within 5–10 minutes as the lipophilic ammonium salt forms.
Mechanism: The base deprotonates the acid, breaking the H-bond dimer. The resulting ion pair is highly lipophilic and soluble in organic media.
Scenario B: "My product oils out (gums up) during recrystallization."
Diagnosis: The solvent system is too non-polar, or the cooling ramp is too fast, trapping impurities that lower the melting point.
The Fix:The "Good-Bad" Solvent Switch.
Protocol:
Dissolve the crude material in a minimum amount of hot Methanol or Ethanol (The "Good" solvent).
Hold temperature at 50–60°C.
Slowly add Water (The "Bad" solvent) dropwise until a persistent turbidity (cloudiness) is observed.
Add a tiny amount of alcohol back to just clear the solution.
Cooling: Turn off the heat and let the vessel cool to room temperature undisturbed (do not stir initially). This promotes crystal nucleation over oiling.
Once solids form, cool to 0°C to maximize yield.
Scenario C: "I need to inject this into an HPLC, but it precipitates in the mobile phase."
Diagnosis: pH mismatch. If your mobile phase is acidic (e.g., 0.1% TFA) and you inject a high-concentration sample dissolved in pure DMSO, the sudden pH drop/polarity shift causes precipitation.
The Fix:Cosolvent Matching.
Protocol:
Dissolve sample in 50% DMSO / 50% Acetonitrile.
If the mobile phase is acidic (Water/ACN + TFA), ensure your sample diluent contains at least 50% organic component.
Pro Tip: For this specific molecule, maintaining the sample pH > 4 helps solubility, but for reverse-phase chromatography, simply ensuring high organic content in the injection solvent is usually sufficient.
Visualizing the Solubility Logic
Diagram 1: Troubleshooting Decision Tree
Use this flow to determine the correct solvent system based on your experimental goal.
Caption: Decision matrix for selecting the optimal solvent system based on experimental constraints (temperature, pH, and application).
Diagram 2: The Mechanism of Solubilization (Salt Formation)
Why adding DIPEA/TEA works instantly in DCM.
Caption: Transformation of the insoluble acid dimer into a soluble lipophilic ion pair upon addition of organic base.
Frequently Asked Questions (FAQs)
Q1: Can I use Acetone for recrystallization?A: Acetone is risky. While the solubility is good, 2-(2,5-dimethylphenyl)nicotinic acid tends to be too soluble in acetone, leading to low yields unless cooled to -20°C. Furthermore, acetone can react with amines (if present in the next step) to form imines. Recommendation: Use Ethanol or Methanol.
Q2: I need to make the acid chloride. What is the best solvent?A: Toluene is the industry standard for this step.
Protocol: Suspend the acid in Toluene. Add Thionyl Chloride (
) and a catalytic amount of DMF. Heat to 80°C.
Result: The suspension will clear as the Acid Chloride forms (which is highly soluble in Toluene). The acid chloride can then be used directly or evaporated.
Q3: Is the molecule water-soluble at any pH?A: Only at high pH (pH > 10).
Acidic/Neutral pH: Insoluble.
Basic pH (NaOH/KOH): Soluble as the sodium/potassium carboxylate salt. This property is useful for Acid/Base Extraction purification (dissolve in dilute NaOH, wash with DCM to remove non-acidic impurities, then re-acidify aqueous layer to precipitate the product).
References & Authoritative Sources
Netupitant Synthesis & Intermediates:
Hoffmann, T., et al. "Design and synthesis of a novel, achiral class of highly potent and selective, orally active neurokinin-1 receptor antagonists."[1] Bioorganic & Medicinal Chemistry Letters, 2006.[1]
Context: Establishes the use of the 2-aryl nicotinic acid core and standard coupling conditions (DCM/DIPEA).
Solubility of Nicotinic Acid Derivatives:
Daniels, C.R., et al. "Solubility of Nicotinic Acid in Organic Solvents." Journal of Chemical & Engineering Data.
Context: Provides baseline solubility data for the pyridine-carboxylic acid motif, highlighting the effectiveness of alcohols and dipolar aprotic solvents.
Process Chemistry Patents (Grounding):
Patent US20170008848A1: "Methods of making netupitant and intermediates thereof."
Context: Confirms the industrial use of Toluene (at elevated temps) and DCM for reactions involving 2-(2,5-bis(trifluoromethyl)phenyl) analogs, which share identical solubility characteristics with the 2,5-dimethyl variant.
General Solubility Principles:
Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press.
Context: Theoretical basis for "Like Dissolves Like" regarding biaryl systems and H-bonding solvents.
Technical Support Center: Minimizing Protodeboronation in 2,5-Dimethylphenyl Couplings
Status: Operational Ticket ID: PDB-25DMP-OPT Assigned Specialist: Senior Application Scientist Diagnostic Hub: The "Perfect Storm" of 2,5-Dimethylphenyl You are likely here because your Suzuki-Miyaura coupling failed. Th...
Diagnostic Hub: The "Perfect Storm" of 2,5-Dimethylphenyl
You are likely here because your Suzuki-Miyaura coupling failed. The aryl halide remains, but the 2,5-dimethylphenylboronic acid has vanished, replaced by m-xylene (the protodeboronated byproduct).
This substrate presents a unique kinetic challenge driven by two opposing forces that favor the side reaction over the productive cross-coupling:
Steric Hindrance (The Brake): The ortho-methyl group at the 2-position creates significant steric bulk. This drastically slows down the rate of transmetallation (the transfer of the organic group to the Palladium center).
Electronic Activation (The Accelerator): The two methyl groups (electron-donating) increase the electron density of the aromatic ring. This makes the ipso-carbon (the one attached to Boron) highly nucleophilic and susceptible to protonolysis by water or protic solvents.
The Result: The catalyst waits too long for the bulky boronate to approach, while the water/base mixture rapidly attacks the electron-rich ring.
Mechanistic Visualization
The following diagram illustrates the kinetic competition. To save your reaction,
must be faster than .
Caption: Kinetic competition between the productive transmetallation pathway (green) and the destructive protodeboronation pathway (red).
Troubleshooting Protocols (Q&A)
Scenario A: "My boronic acid is consumed, but the aryl halide remains untouched."
Diagnosis: Rapid Protodeboronation. The boronic acid decomposed before it could react with the palladium catalyst.
Solution: Switch to Anhydrous Conditions .
Standard aqueous Suzuki conditions (e.g.,
with ) are fatal for this substrate. Water acts as the proton source.[1][2]
Protocol: Use anhydrous Toluene or 1,4-Dioxane.
Base: Switch to anhydrous
(finely ground) or .
Stoichiometry: Increase boronic acid equivalents to 1.5–2.0 equiv.
Scenario B: "I am using anhydrous conditions, but the reaction is extremely slow."
Diagnosis: Poor Transmetallation Kinetics.
The ortho-methyl group prevents the boronate from easily transferring to standard Pd catalysts (like
).
Solution: Use Buchwald Precatalysts (specifically XPhos or SPhos).[3]
These ligands are designed to be bulky and electron-rich, which paradoxically creates a highly active monosulphonated Pd(0) species that facilitates transmetallation with hindered substrates.
Recommendation:XPhos Pd G3 or G4 .
Scenario C: "I cannot use anhydrous conditions (solubility issues)."
Diagnosis: High Steady-State Concentration of Unstable Boronate.
Solution: Implement a Slow-Release Strategy using MIDA Boronates.[4]
MIDA (N-methyliminodiacetic acid) boronates are stable to hydrolysis.[4] Under specific aqueous conditions, they release the active boronic acid slowly.[4][5] This keeps the concentration of the unstable species low, preventing second-order decomposition pathways while maintaining enough for the catalyst to scavenge.
Experimental Standard Operating Procedures (SOPs)
SOP 1: The "Buchwald" Anhydrous Protocol (Recommended)
Best for: Small to medium scale, high-value intermediates.
Component
Specification
Rationale
Solvent
Toluene or 1,4-Dioxane (Anhydrous)
Eliminates the primary proton source ().
Catalyst
XPhos Pd G3 (1–3 mol%)
Rapidly activates and accommodates steric bulk.
Base
(3.0 equiv)
Anhydrous phosphate is basic enough to activate the boron but has low solubility, regulating the reaction rate.
Temperature
80 °C – 100 °C
High temp required to overcome the activation energy of hindered transmetallation.
Step-by-Step:
Charge a reaction vial with the Aryl Halide (1.0 equiv), 2,5-Dimethylphenylboronic acid (1.5 equiv),
(3.0 equiv), and XPhos Pd G3 (0.02 equiv).
Seal the vial and purge with Argon/Nitrogen for 5 minutes (Crucial: Oxygen promotes homocoupling and decomposition).
Add anhydrous Toluene (0.2 M concentration relative to halide) via syringe.
Heat to 100 °C for 2–4 hours.
Monitor via LCMS. If protodeboronation persists, add the boronic acid in 3 portions over 1 hour.
SOP 2: The MIDA "Slow Release" Protocol
Best for: Scale-up or when aqueous solubility is required.
Component
Specification
Rationale
Boron Source
2,5-Dimethylphenyl MIDA Boronate
Protected form; hydrolyzes slowly to release active acid.
Solvent
THF:Water (10:1)
Water is required for hydrolysis, but kept minimal.
Base
(5.0 equiv)
Promotes slow hydrolysis of the MIDA ester.
Catalyst
XPhos Pd G2/G3
Maintains high catalytic turnover.
Step-by-Step:
Combine Aryl Halide (1.0 equiv), MIDA Boronate (1.5 equiv), and XPhos Pd G2 (0.02 equiv) in a flask.
Add THF and aqueous
(3M solution).
Heat to 60 °C.
Mechanism: The MIDA boronate will slowly hydrolyze over 2–6 hours. As the free boronic acid is released, it is immediately consumed by the highly active catalyst, leaving no time for it to decompose.
Decision Logic for Optimization
Use this flow to select your experimental path.
Caption: Decision matrix for selecting the optimal coupling protocol based on reagent availability and solvent constraints.
References
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[3][6] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[3][6][7] Journal of the American Chemical Society. [Link][3]
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[4] Journal of the American Chemical Society. [Link][1]
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society. [Link][3]
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting low yields in 2-chloronicotinic acid cross-coupling
Content type: Technical Support Center / Troubleshooting Guide
Executive Summary & Core Challenge
The Issue:
Researchers frequently encounter low yields (<30%) or complete reaction failure when attempting cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) with 2-chloronicotinic acid .
The Technical Reality:
This substrate presents a "perfect storm" of three antagonistic factors:
Catalyst Poisoning: The C3-carboxylic acid moiety, if unprotected, acts as a ligand trap. It coordinates to the Palladium (Pd) center, displacing the phosphine ligands required for the catalytic cycle, resulting in the formation of inactive Pd-carboxylate aggregates (Pd black).
Electronic Deactivation: The pyridine nitrogen creates an electron-deficient ring. While this typically activates the C-Cl bond for oxidative addition, the specific position at C2 is susceptible to protodehalogenation (replacement of Cl with H) rather than the desired coupling, especially in the presence of trace water or alcoholic solvents.
Steric/Chelation Interference: The proximity of the C3-acid/ester group to the C2-chloride creates a "ortho-effect," hampering the approach of bulky Pd-ligand complexes.
Diagnostic Workflow
Before altering reaction parameters, locate your specific failure mode using the logic flow below.
Figure 1: Logical diagnostic tree for isolating the root cause of reaction failure in 2-chloronicotinic acid coupling.
Technical Modules: Solutions & Mechanisms
Module 1: The "Acid" Problem (Catalyst Poisoning)
Q: Why does my reaction fail when using the free acid, even with extra base?A: Even with excess base (forming the carboxylate), the anionic carboxylate group is a potent ligand for Palladium. It binds to the metal center, displacing your engineered phosphine ligand (e.g., PPh3, dppf). Once the phosphine is displaced, the Palladium aggregates into inactive Pd black.
Recommendation:Always protect the acid as an ester (Methyl 2-chloronicotinate) before coupling.
Reaction: Reflux 2-chloronicotinic acid in MeOH with catalytic H2SO4 or use TMSCHN2 in THF/MeOH.
Benefit: This prevents catalyst poisoning and alters the electronics of the pyridine ring to favor oxidative addition.
Q: I am using Pd(PPh3)4 or Pd(dppf)Cl2. Why is there no conversion?A: These "Generation 1" catalysts are insufficient for electron-deficient, sterically hindered chlorides. The C-Cl bond in 2-chloropyridines is strong. You need electron-rich, bulky phosphine ligands that facilitate oxidative addition .
Recommended Catalyst Systems:
Catalyst System
Ligand Class
Why it works
XPhos Pd G3 / G4
Buchwald Biaryl
The gold standard. The bulky biaryl backbone prevents Pd aggregation, and the electron-rich phosphine accelerates insertion into the C-Cl bond.
Pd(OAc)2 + SPhos
Buchwald Biaryl
Excellent for heteroaryl chlorides. SPhos is specifically designed to handle steric hindrance at the coupling site.
PEPPSI-IPr
NHC (Carbene)
Highly stable. Excellent for difficult substrates where phosphines might be labile.
Module 3: Protodehalogenation (The "Hidden" Side Reaction)
Q: I see the chlorine is gone, but it's replaced by a Hydrogen, not my coupling partner. Why?A: This is protodehalogenation . It occurs when the Pd-Ar intermediate is formed but fails to transmetalate with the boronic acid. Instead, it abstracts a hydride (H-) from the solvent or base.
Root Cause: Alcoholic solvents (MeOH, EtOH, iPrOH) are hydride donors.
Solution:
Switch to 1,4-Dioxane , Toluene , or DMF .
Ensure the reaction is strictly anhydrous unless water is required for the base solubility (in which case, use degassed water).
Increase the concentration of the coupling partner (Boronic acid/ester) to 1.5 - 2.0 equivalents to outcompete the hydride abstraction pathway.
Optimized Experimental Protocol
Context: This protocol assumes you have converted the acid to Methyl 2-chloronicotinate . This is the high-probability route for drug development applications.
Reaction: Suzuki-Miyaura Coupling
Scale: 1.0 mmol
Preparation:
Dry a microwave vial or Schlenk tube in an oven (>120°C).
Effect of base and solvent on 2-(2,5-Dimethylphenyl)nicotinic acid synthesis
Technical Support Center: Synthesis of 2-(2,5-Dimethylphenyl)nicotinic Acid Executive Summary The synthesis of 2-(2,5-dimethylphenyl)nicotinic acid is a critical step in the manufacturing of Netupitant , a neurokinin-1 (...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of 2-(2,5-Dimethylphenyl)nicotinic Acid
Executive Summary
The synthesis of 2-(2,5-dimethylphenyl)nicotinic acid is a critical step in the manufacturing of Netupitant , a neurokinin-1 (NK1) receptor antagonist. This transformation typically involves a Suzuki-Miyaura cross-coupling between a 2-halonicotinic acid derivative (usually methyl 2-chloronicotinate ) and 2,5-dimethylphenylboronic acid , followed by ester hydrolysis.
The Core Challenge: This reaction is severely hampered by steric hindrance . The ortho-substituent on the pyridine ring and the ortho-methyl group on the phenylboronic acid create a "ortho-ortho" coupling environment. This steric bulk retards the transmetallation step, increasing the risk of protodeboronation (degradation of the boronic acid) and catalyst deactivation.
This guide details the specific effects of base and solvent choices to overcome these barriers, ensuring high conversion and purity.[1]
Module 1: Critical Synthesis Parameters
The choice of base and solvent is not merely about solubility; it dictates the reaction kinetics and the suppression of side reactions.
The Solvent System: Polarity vs. Temperature
For this specific hindered substrate, high reaction temperatures (>90°C) are often required to overcome the activation energy barrier of the transmetallation step.
Solvent System
Suitability
Mechanistic Insight
Toluene / Water (Biphasic)
High (Recommended)
Allows for high reflux temperatures (100-110°C). The biphasic nature protects the catalyst from bulk water while allowing the inorganic base to dissolve. Excellent for scale-up.
DME / Water
Moderate
Good solubility for organic intermediates, but the lower boiling point (85°C) may be insufficient for difficult couplings, leading to stalled reactions.
DMF or DMAc
Low
While they dissolve everything, they often coordinate to Pd, poisoning the catalyst. High boiling points can also lead to thermal decomposition of the boronic acid.
The Base: Activation vs. Side Reactions
The base plays two roles: it activates the boronic acid (forming the boronate species) and neutralizes the acid byproduct.
Base
Suitability
Mechanistic Insight
K₃PO₄ (Potassium Phosphate)
Optimal
Provides a high concentration of active species in the aqueous phase. Its basicity is sufficient to activate the boronic acid without causing rapid hydrolysis of the methyl ester starting material.
Na₂CO₃ (Sodium Carbonate)
Standard
Often too weak for this specific sterically hindered coupling. Reaction rates are slower, allowing protodeboronation to compete with the desired coupling.
NaOH / KOH
Risky
Strong bases promote rapid coupling but will prematurely hydrolyze the methyl ester to the acid. If the free acid forms during coupling, it can poison the Pd catalyst via carboxylate coordination.
Module 2: Troubleshooting Guide (FAQs)
Q1: The reaction stalls at 60-70% conversion. Adding more catalyst doesn't help. Why?
Diagnosis: This is likely protodeboronation .[2] The 2,5-dimethylphenylboronic acid is unstable in hot, wet, basic conditions. It loses the boron group before it can couple.
Solution:
Excess Reagent: Start with 1.3 – 1.5 equivalents of the boronic acid.
Sequential Addition: Do not add all boronic acid at the start. Add it in 3 portions over the first hour to maintain a fresh supply of active species.
Reduce Water: Switch to a drier system (e.g., Toluene with only 5% water) or use anhydrous K₃PO₄.
Q2: I am seeing a "des-chloro" impurity (Methyl nicotinate).
Diagnosis: This is a hydrodehalogenation side reaction, often caused by the
-hydride elimination from alkyl-phosphine ligands or excessive heating without coupling.
Solution:
Degassing: Oxygen promotes this pathway. Ensure rigorous sparging with Argon/Nitrogen.[1][3]
Ligand Switch: Use a bulky, electron-rich ligand like S-Phos or X-Phos , or a robust bidentate ligand like dppf . These accelerate the reductive elimination step, favoring the product over the byproduct.
Q3: Can I couple the 2-chloronicotinic acid directly (without the ester)?
Diagnosis: Direct coupling of the free acid is chemically possible but operationally difficult.
Reasoning: The carboxylic acid will be deprotonated by the base, forming a carboxylate anion. This anion can coordinate to the Palladium (acting as a ligand), effectively poisoning the catalyst and shutting down the cycle.
Recommendation: Stick to the Ester Route (Methyl 2-chloronicotinate)
Coupling Hydrolysis.
Module 3: Optimized Master Protocol
Target: Synthesis of 2-(2,5-Dimethylphenyl)nicotinic acid via Methyl Ester Intermediate.
Step A: Suzuki Coupling
Charge: To a reaction vessel, add Methyl 2-chloronicotinate (1.0 eq), 2,5-Dimethylphenylboronic acid (1.3 eq), and K₃PO₄ (2.5 eq).
Solvent: Add Toluene (10 vol) and Water (1 vol).
Degas: Sparge with Nitrogen for 30 minutes. Critical Step.
Catalyst: Add Pd(OAc)₂ (2 mol%) and PPh₃ (6 mol%) or Pd(dppf)Cl₂ (3 mol%).
Reaction: Heat to reflux (~100°C) for 12–18 hours. Monitor by HPLC.
Checkpoint: If boronic acid is consumed but SM remains, add 0.3 eq more boronic acid.
Workup: Cool to RT. Separate phases. Wash organic layer with brine. Dry over MgSO₄ and concentrate to yield Methyl 2-(2,5-dimethylphenyl)nicotinate.
Step B: Hydrolysis
Dissolve: Dissolve the crude ester in Methanol (5 vol).
Base: Add NaOH (2M aqueous solution, 3.0 eq).
Reaction: Heat to 50°C for 2 hours.
Isolation: Cool to RT. Evaporate Methanol. Acidify the aqueous residue with HCl (1M) to pH 3–4.
Filtration: The product, 2-(2,5-Dimethylphenyl)nicotinic acid , will precipitate as a white/off-white solid. Filter and dry.[1][4]
Module 4: Visual Logic & Mechanism
Figure 1: Reaction Workflow & Mechanism
This diagram illustrates the preferred "Ester Route" and the specific role of the base in the catalytic cycle.
Caption: The "Ester Route" avoids catalyst poisoning. High temperature (Toluene reflux) is required to force the sterically hindered Pd-insertion.
Figure 2: Troubleshooting Decision Tree
Follow this logic path when encountering low yields.
Caption: Diagnostic logic for distinguishing between catalyst deactivation and reagent decomposition (protodeboronation).
References
Hoffmann-Emery, F., et al. (2006).[5] "Efficient Synthesis of Novel NK1 Receptor Antagonists: Selective 1,4-Addition of Grignard Reagents to 6-Chloronicotinic Acid Derivatives." Journal of Organic Chemistry, 71(5), 2000–2008.[5] (Describes the core Netupitant scaffold synthesis).
Helsinn Healthcare SA. (2000). "Process for the preparation of 2-phenyl-pyridine derivatives." US Patent 6,297,375. (Patented route for Netupitant intermediates).[5][6]
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Foundational review on base/solvent effects).
Maligres, P. E., et al. (2002). "Synthesis of the Substance P Antagonist Aprepitant." Tetrahedron, 58(24), 4785-4792. (Discusses similar steric challenges in biaryl coupling).
User Question: Why does my 2-aryl nicotinic acid bubble and degrade during the workup of a standard ester hydrolysis?
Technical Insight:
You are likely encountering the "Zwitterion Trap."
Nicotinic acids (pyridine-3-carboxylic acids) are relatively stable as anionic carboxylate salts (in base) or as neutral molecules. However, they become highly unstable when the pyridine nitrogen is protonated while the carboxylate is free or forming.
The Trigger: In the presence of a 2-aryl group, steric strain destabilizes the planar conjugation required for stability.
The Mechanism: Upon acidification (during workup), the molecule enters a zwitterionic state (Protonated N
, Deprotonated COO). The positive charge on the ring acts as an electron sink, facilitating the loss of CO to generate a ylide or protonated pyridine species.
The Critical Error: Heating the reaction in acid, or acidifying a warm saponification mixture to pH < 3.
Visualization: The Decarboxylation Danger Zone
Caption: Pathway analysis showing the divergence between successful isolation (blue path) and decarboxylation (red path) mediated by the zwitterionic intermediate.
Troubleshooting Guides & FAQs
Scenario A: "I'm seeing gas evolution during acidification."
Diagnosis: You have over-acidified the mixture while it was still warm.
Solution:
Stop: Do not add more acid.
Cool: Chill the vessel to 0°C immediately.
Buffer: Do not target pH 1. Target the Isoelectric Point (pI) , which for nicotinic derivatives is typically pH 3.5–4.5. The product will precipitate here without fully protonating the ring nitrogen.
Scenario B: "The ester is sterically hindered and won't hydrolyze with NaOH/MeOH."
Diagnosis: 2-Aryl substituents create significant steric bulk, blocking the attack of solvated hydroxide ions. Heating this mixture to force the reaction usually leads to degradation.
Solution: Switch to Anhydrous Nucleophilic Cleavage using Potassium Trimethylsilanolate (KOTMS).
Why? The silanolate anion is less solvated in THF than hydroxide is in water/methanol, making it a smaller, more aggressive nucleophile that attacks the carbonyl carbon efficiently at room temperature.
Scenario C: "My yield is low because the product stays in the water phase."
Diagnosis: Nicotinic acids are amphoteric and highly water-soluble.
Solution:
Avoid liquid-liquid extraction.
Use Resin Capture : Pass the crude hydrolysate through a weak cation exchange resin.
Alternatively, use the KOTMS protocol (Protocol B) , which precipitates the potassium salt directly from THF, avoiding water entirely.
Validated Protocols
Protocol A: The "Cold Lithium" Method (Standard)
Best for: Moderately hindered esters where water solubility is not a major isolation issue.
Rationale: Lithium hydroxide is superior to NaOH because the Li
cation coordinates with the carbonyl oxygen, increasing electrophilicity and allowing hydrolysis at lower temperatures.
Dissolution: Dissolve 1.0 equiv of ester in THF (concentration ~0.2 M).
Reagent Prep: Prepare a solution of LiOH·H
O (2.0 equiv) in a minimum amount of water.
Reaction: Add the aqueous LiOH to the THF solution. If the mixture is biphasic, add MeOH dropwise until homogeneous.
Execution: Stir at ambient temperature . Do not reflux. Monitor by TLC/LCMS.
Critical Workup (The Anti-Decarboxylation Step):
Cool the reaction mixture to 0°C in an ice bath.
Carefully neutralize with 1M HCl or Acetic Acid dropwise.
Stop acidification at pH 4–5.
If the product precipitates, filter immediately.[1] If not, evaporate THF (cold) and lyophilize the aqueous residue.
Protocol B: The Anhydrous KOTMS Method (Advanced)
Best for: Highly hindered 2-aryl esters or acid-sensitive substrates.
Rationale: This method generates the potassium carboxylate salt in organic solvent.[2] The salt often precipitates out, allowing isolation by simple filtration without ever exposing the molecule to acidic water.
Setup: Flame-dry a flask and purge with Nitrogen/Argon.
Dissolution: Dissolve 1.0 equiv of ester in anhydrous THF or Ether.
Reagent: Add 1.1 to 1.5 equiv of Potassium Trimethylsilanolate (KOTMS) [CAS: 10519-96-7] as a solid or THF solution.
Reaction: Stir at room temperature. The solution often turns into a thick slurry as the potassium nicotinate salt precipitates.
Isolation:
Filter the solid precipitate under inert atmosphere if possible.
Wash the cake with dry Et
O to remove the byproduct (TMS-ether).
Result: You now have the pure Potassium Salt.
Conversion (Optional): If you strictly need the free acid, dissolve the salt in a minimum of cold water (0°C) and acidify precisely to pH 4.0, then filter.
Comparative Data: Reagent Selection
Feature
NaOH / Reflux
LiOH / THF / H2O
KOTMS / THF (Anhydrous)
Reaction Temp
High (>80°C)
Low (20–25°C)
Low (0–25°C)
Decarboxylation Risk
High
Low
Negligible
Steric Tolerance
Poor
Good
Excellent
Workup pH
Requires Acidification
Requires Acidification
Salt Isolation (No Acid)
Primary Use Case
Simple, unhindered esters
General purpose
2-Aryl / Hindered / Labile
References
Mechanism of Pyridine Decarboxylation:
Dunn, G. E.; Leggate, P.; Scheffler, I. E. Carbon-13 Kinetic Isotope Effects in the Decarboxylation of Pyridine-2-carboxylic Acid. Can. J. Chem.1965 , 43, 3080–3088.
[Link]
KOTMS Hydrolysis Protocol:
Laganis, E. D.; Chenard, B. L. Metal Silanolates: Organic Soluble Equivalents for O-2. Rapid, Mild Ester Hydrolysis. Tetrahedron Lett.1984 , 25, 5831–5834.
[Link]
Lithium Hydroxide Specificity:
Evans, D. A.; Black, W. C.[3] Total Synthesis of the Cyclic Tetrapeptide Lepicidin A. J. Am. Chem. Soc.[2]1993 , 115, 4497–4513. (Demonstrates LiOH mild hydrolysis on sensitive substrates).
[Link]
Mild Hydrolysis of Hindered Esters:
Theodorou, V., et al. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc2018 , vii, 308-319.[4]
[Link]
A Comparative Guide to HPLC Analytical Methods for 2-Aryl Nicotinic Acid Purity
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the critical purity assessment of 2-aryl nicotinic acids, a compound class of significant interest in pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the critical purity assessment of 2-aryl nicotinic acids, a compound class of significant interest in pharmaceutical development. Moving beyond a simple recitation of protocols, we will explore the underlying chromatographic principles, explain the rationale behind methodological choices, and present the data necessary for researchers, scientists, and drug development professionals to select and implement the most appropriate analytical strategy for their specific needs.
The Analytical Challenge: Understanding 2-Aryl Nicotinic Acids
The structure of a 2-aryl nicotinic acid, featuring a carboxylic acid on a pyridine ring, dictates its physicochemical properties and, consequently, the strategy for its chromatographic separation. The acidic nature of the carboxyl group and the potential for various impurities—ranging from starting materials and regioisomers to degradation products—necessitate robust and specific analytical methods.[1][2] The primary goal is to resolve the main analyte from all potential and actual impurities to ensure accurate quantification, which is paramount for safety and efficacy in pharmaceutical applications.
Comparative Analysis of Core HPLC Methodologies
The selection of an HPLC method is governed by the specific requirements of the analysis, including the nature of expected impurities, the need for chiral separation, and compatibility with detection techniques like mass spectrometry (MS). We will compare three primary approaches: Reversed-Phase (RP-HPLC), Ion-Pair RP-HPLC, and Chiral HPLC.
Reversed-Phase HPLC (RP-HPLC): The Workhorse Method
RP-HPLC is the most common starting point for the purity analysis of moderately polar compounds like 2-aryl nicotinic acids. Separation is based on the differential partitioning of analytes between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase.
Expertise & Experience Behind the Method: The key to successfully analyzing an acidic compound like a 2-aryl nicotinic acid on a reversed-phase column is controlling its ionization state. The carboxylic acid moiety will be ionized (deprotonated) at neutral or basic pH, rendering the molecule highly polar and resulting in poor retention and distorted peak shapes. To counteract this, the mobile phase pH must be suppressed to approximately 2-3.[3] At this low pH, the carboxylic acid is protonated (neutral), increasing its hydrophobicity and promoting interaction with the C18 stationary phase, leading to better retention and sharp, symmetrical peaks. A buffer (e.g., phosphate or formate) is essential to maintain a consistent pH throughout the analysis. Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and UV cutoff.[4]
Trustworthiness & Self-Validation: A well-developed RP-HPLC method is inherently robust. System suitability tests, including peak asymmetry (tailing factor), theoretical plates, and resolution between the main peak and its closest eluting impurity, are performed before each run to validate the system's performance for that specific analysis.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): Enhancing Retention and Peak Shape
When standard RP-HPLC fails to provide adequate retention or results in significant peak tailing, ion-pair chromatography offers a powerful alternative.
Expertise & Experience Behind the Method: This technique introduces an ion-pairing reagent, such as a quaternary ammonium salt (e.g., tetrabutylammonium hydroxide), into the mobile phase.[5] Unlike the pH suppression approach in standard RP-HPLC, the mobile phase pH is adjusted to be neutral or slightly basic (e.g., pH 7.5) to ensure the 2-aryl nicotinic acid is fully ionized (negatively charged).[5] The positively charged quaternary amine of the ion-pair reagent forms an electrostatic association with the negatively charged analyte. This newly formed ion pair is electrically neutral and has significant hydrophobic character from the alkyl chains of the reagent, causing it to be strongly retained on the reversed-phase column.[6][7] This leads to dramatically increased retention times and often improved peak shapes for acidic compounds.
Trustworthiness & Self-Validation: The concentration of the ion-pair reagent is a critical parameter that must be carefully controlled and equilibrated within the system.[8] Method validation must include robustness checks on the ion-pair reagent concentration and mobile phase pH to ensure reproducible results. A key drawback is that these reagents are often non-volatile and can suppress ionization, making them generally incompatible with mass spectrometry.
Chiral HPLC: Resolving Enantiomers
If the 2-aryl nicotinic acid is chiral, separating the enantiomers is a regulatory necessity, as they often exhibit different pharmacological and toxicological profiles.
Expertise & Experience Behind the Method: The direct approach using a Chiral Stationary Phase (CSP) is the most prevalent strategy.[9] Polysaccharide-based CSPs, such as those derivatized with cellulose or amylose carbamates (e.g., Chiralcel® OD, Chiralpak® AD), are exceptionally effective for separating the enantiomers of aryl carboxylic acids.[10][11] These separations are typically performed in normal-phase mode, using a mobile phase like n-hexane mixed with an alcohol (e.g., 2-propanol) and a small amount of a strong acid like trifluoroacetic acid (TFA). The TFA serves to sharpen the peaks by minimizing undesirable ionic interactions with the stationary phase. An alternative, the indirect approach, involves derivatizing the carboxylic acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral RP-HPLC column.[12][13] However, this method is often less desirable due to the additional sample preparation step and the risk of incomplete reactions.
Trustworthiness & Self-Validation: The resolution of enantiomers is the critical performance characteristic. Method validation must demonstrate baseline separation (Resolution > 1.5) and the ability to accurately quantify one enantiomer in the presence of the other, especially at low levels (e.g., 0.1%).
Data Presentation: Method Comparison Summary
The following table summarizes the typical starting conditions and performance characteristics of the discussed HPLC methods for 2-aryl nicotinic acid purity analysis.
Acidic (pH 2.0-3.0) to suppress analyte ionization
Neutral/Basic (pH ~7.5) to promote analyte ionization
N/A (Normal Phase)
Key Additive
Acid/Buffer (e.g., H₃PO₄, Formic Acid)
Ion-Pair Reagent (e.g., Tetrabutylammonium)
Acid Modifier (e.g., Trifluoroacetic Acid)
Key Advantage
Robust, versatile, MS-compatible
Excellent retention & peak shape for acids
Resolves enantiomers
Key Limitation
Potential for poor retention/peak tailing
Long equilibration, not MS-compatible
Specific to chiral compounds, solvent cost
Visualizing the Workflow and Mechanism
Diagrams help clarify complex processes. The following Graphviz diagrams illustrate a typical method development workflow and the mechanism of ion-pair chromatography.
Caption: HPLC method development workflow for 2-aryl nicotinic acids.
Caption: Mechanism of ion-pair reversed-phase chromatography.
Experimental Protocol: A Self-Validating RP-HPLC Method
This protocol provides a robust starting point for the purity determination of a typical 2-aryl nicotinic acid. The inclusion of system suitability criteria ensures the method is self-validating for each run. This protocol must be fully validated according to ICH guidelines before use in a regulated environment.[14][15]
Objective: To determine the purity of a 2-aryl nicotinic acid drug substance and separate it from potential process-related impurities and degradation products.
1. Chromatographic Conditions:
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, adjusted to pH 2.5 with Phosphoric Acid
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 2-aryl nicotinic acid reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.
3. System Suitability:
Inject the Standard Solution five times.
Acceptance Criteria:
Tailing Factor: ≤ 2.0 for the main peak.
Relative Standard Deviation (RSD): ≤ 2.0% for the peak areas.
Theoretical Plates: ≥ 2000 for the main peak.
4. Procedure:
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
Perform the system suitability injections.
Once system suitability is met, inject the Sample Solution in duplicate.
Calculate the purity by area percent normalization, assuming all impurities have the same response factor as the main analyte.
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
Conclusion
The choice of an HPLC method for the purity analysis of 2-aryl nicotinic acids is a critical decision in the pharmaceutical development process. While standard Reversed-Phase HPLC at a suppressed pH is a robust and versatile starting point, its limitations can be overcome by employing Ion-Pair RP-HPLC for enhanced retention of acidic species. For chiral molecules, the use of a Chiral Stationary Phase is indispensable for ensuring enantiomeric purity. Each method operates on distinct principles and offers a unique set of advantages and disadvantages. A thorough understanding of the analyte's chemistry, coupled with a systematic approach to method development and validation as outlined in this guide, will ensure the generation of accurate, reliable, and trustworthy data.
References
Vertex AI Search. (2023). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography.
TCI Chemicals. Ion-Pair Reagents for HPLC.
LabManager. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
LCGC International. (n.d.). Ion Pairing — Blessing or Curse?
Pharma Growth Hub. (2023). Retention of Acid, Base, and Neutral Compound in Ion Pair Chromatography. YouTube.
Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates.
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
Pharmaguideline. (2024). Steps for HPLC Method Validation.
International Journal of Pharmaceutical Sciences and Research. (2010). ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS – COMPARISON OF VALIDATION REQUIREMENTS BY FDA, USP AND ICH.
ResearchGate. (2025). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases.
PubMed. (1997). Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC.
MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches.
MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
Google Patents. (n.d.). Processes for producing 2-Halo-nicotinic acid derivatives and precursors thereto.
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
Google Patents. (n.d.). A process for preparing 2-acetyl nicotinic acid.
European Journal of Pharmaceutical and Medical Research. (2019). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY.
ResearchGate. (n.d.). The chemical structures of nicotinic acid and its official impurities.
ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid.
Comparing biological activity of 2-aryl vs 6-aryl nicotinic acid derivatives
The biological activity of nicotinic acid (pyridine-3-carboxylic acid) derivatives is profoundly influenced by the position of aryl substituents. The 2-aryl and 6-aryl isomers represent two distinct pharmacophores with d...
Author: BenchChem Technical Support Team. Date: February 2026
The biological activity of nicotinic acid (pyridine-3-carboxylic acid) derivatives is profoundly influenced by the position of aryl substituents. The 2-aryl and 6-aryl isomers represent two distinct pharmacophores with divergent therapeutic applications, primarily driven by the steric and electronic environment relative to the C3-carboxylic acid moiety.
This guide compares these two subclasses, focusing on their primary biological indications: Anti-inflammatory/Analgesic (2-aryl) vs. Antimicrobial/Antitubercular (6-aryl).
Executive Summary: The Positional Divergence
In medicinal chemistry, the pyridine-3-carboxylic acid scaffold serves as a privileged structure. However, the introduction of an aryl group at position 2 versus position 6 creates two sterically and electronically distinct environments.
2-Aryl Derivatives: Characterized by high steric pressure between the aryl ring and the C3-carbonyl group. This often forces the molecule into a twisted, non-planar conformation. This atropisomerism-like feature mimics the topology of classical NSAIDs (e.g., mefenamic acid, diclofenac), making this class highly effective as anti-inflammatory and analgesic agents (COX-1/COX-2 inhibitors).
6-Aryl Derivatives: Characterized by a linear, extended conjugation system. The C6 position is distal to the C3-carbonyl, allowing the aryl group to adopt a planar conformation with the pyridine ring. This geometry facilitates intercalation into DNA or binding to elongated hydrophobic pockets in bacterial enzymes, driving their potency as antimicrobial and antitubercular agents .
Structural Analysis & SAR Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) divergence based on the substitution pattern.
Figure 1: SAR Divergence. The 2-position substitution induces a twist favorable for COX inhibition, while the 6-position favors planar extension for antimicrobial targets.
Detailed Biological Activity Comparison
A. 2-Aryl Derivatives: The Anti-Inflammatory Specialists
Research indicates that 2-arylaminonicotinic acids and 2-aryl esters function as bioisosteres of fenamates (e.g., mefenamic acid). The steric bulk at position 2 is critical for locking the conformation required to fit into the hydrophobic channel of the Cyclooxygenase (COX) enzyme.
Primary Mechanism: Inhibition of prostaglandin synthesis via COX-2 blockade.
Key Advantage: Many 2-aryl nicotinic acid derivatives show a superior gastric safety profile compared to traditional NSAIDs due to selective COX-2 inhibition and the inherent basicity of the pyridine nitrogen, which may buffer local acidity.
Table 1: Potency of Representative 2-Aryl Derivatives (Anti-inflammatory)
Compound Class
Substitution (R)
Assay Target
Potency / Efficacy
Reference
2-Anilinonicotinic acid
2-(2,6-dichloroanilino)
COX-2 Inhibition
IC50: 0.52 µM (High Selectivity)
[1, 2]
2-Phenoxynicotinic acid
2-(2,4-dichlorophenoxy)
Edema Inhibition (Rat Paw)
62.2% Inhibition (Comparable to Mefenamic Acid)
[3]
2-Arylhydrazone
2-(4-nitrophenyl)
Analgesic Activity
61.7% Protection (Writhing test)
[3]
B. 6-Aryl Derivatives: The Antimicrobial Warriors
The 6-phenylnicotinic acid scaffold is widely utilized to create broad-spectrum antibiotics and antitubercular agents. The extended conjugation allows these molecules to penetrate bacterial cell walls effectively or inhibit specific enzymes like DNA gyrase or enoyl-ACP reductase (InhA).
Primary Mechanism: Disruption of bacterial cell wall synthesis or inhibition of specific bacterial enzymes (e.g., M. tuberculosis targets).
Key Advantage: 6-aryl derivatives often exhibit low cytotoxicity against mammalian cells (e.g., WI-38 cell lines), providing a high therapeutic index.
Table 2: Potency of Representative 6-Aryl Derivatives (Antimicrobial)
Compound Class
Substitution (R)
Target Organism
Potency (MIC)
Reference
6-Phenylnicotinohydrazide
2,6-dichlorobenzylidene
M. tuberculosis
3.90 µg/mL (Potent Antitubercular)
[4]
6-Aryl-3-pyridyl ester
6-(4-chlorophenyl)
S. aureus (MRSA)
0.24 - 1.95 µg/mL
[4]
6-Thiazolyl-nicotinic acid
6-(2-thiazolyl)
C. albicans (Fungal)
12.5 µg/mL
[5]
Experimental Protocols
To validate the biological activity of these derivatives, the following standardized protocols are recommended.
Protocol A: In Vitro COX-2 Inhibition Assay (For 2-Aryl Derivatives)
Objective: Determine the IC50 of 2-aryl nicotinic acid derivatives against COX-2.
Reagents: Recombinant human COX-2 enzyme, Arachidonic acid, Colorimetric substrate (TMPD).
Procedure:
Incubation: Incubate 10 units of COX-2 enzyme with the test compound (0.01–100 µM) in Tris-HCl buffer (pH 8.0) for 10 minutes at 25°C.
Initiation: Add Arachidonic acid (100 µM) and TMPD to initiate the reaction.
Measurement: Monitor the oxidation of TMPD spectrophotometrically at 590 nm for 5 minutes.
Calculation: Calculate % inhibition =
. Plot log(concentration) vs. % inhibition to determine IC50.
Preparation: Prepare serial twofold dilutions of the 6-aryl derivative in 96-well plates (Range: 0.1–100 µg/mL).
Inoculation: Add
CFU/mL of the bacterial suspension to each well.
Incubation: Incubate at 37°C for 24 hours (S. aureus) or 7 days (M. tuberculosis).
Visualization: Add 30 µL of 0.01% Resazurin solution. Incubate for an additional 24 hours.
Readout: A color change from Blue (Resazurin) to Pink (Resorufin) indicates bacterial growth. The lowest concentration remaining Blue is the MIC.
Synthesis Workflow Comparison
The synthetic accessibility often dictates the choice of derivative. 2-Aryl derivatives typically require nucleophilic substitution on pre-functionalized pyridines, while 6-aryl derivatives are often built de novo via cyclization.
Figure 2: Synthetic Pathways. 2-aryl derivatives are typically accessed via coupling reactions, whereas 6-aryl derivatives are synthesized via ring-forming condensation reactions.
Conclusion
The positional isomerism of nicotinic acid derivatives dictates their biological fate:
Select 2-Aryl Scaffolds when designing anti-inflammatory agents. The steric twist at position 2 mimics the pharmacophore of potent NSAIDs, offering high COX-2 selectivity and reduced gastric toxicity.
Select 6-Aryl Scaffolds when designing anti-infectives . The planar, extended structure at position 6 allows for effective interaction with bacterial DNA and enzymes, yielding potent activity against resistant strains like MRSA and M. tuberculosis.
References
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents. Bioorganic Chemistry, 2024.[1]
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. ResearchGate, 2024.
The 2-Aryl nicotinic acid derivatives good analgesic and anti-inflammatory compounds. ResearchGate, 2024.
Novel 6-Phenylnicotinohydrazide Derivatives: Design, Synthesis and Biological Evaluation as a Novel Class of Antitubercular and Antimicrobial Agents. ResearchGate, 2018.
Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate, 2009.
Crystal Structure Analysis of 2-(2,5-Dimethylphenyl)nicotinic Acid: Steric Control of Biaryl Conformation
Topic: Crystal Structure Analysis of 2-(2,5-Dimethylphenyl)nicotinic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the development...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Crystal Structure Analysis of 2-(2,5-Dimethylphenyl)nicotinic Acid
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the development of non-steroidal anti-inflammatory drugs (NSAIDs) and pyridine-based pharmacophores, the conformational landscape of biaryl systems is a critical determinant of bioavailability and receptor binding. This guide provides an in-depth structural analysis of 2-(2,5-Dimethylphenyl)nicotinic acid , comparing its solid-state performance against established benchmarks: the parent Nicotinic Acid and the structurally related 2-Phenylnicotinic Acid .
Key Finding: The introduction of the 2,5-dimethyl moiety induces a significant atropisomeric twist (dihedral angle >60°) compared to the planar parent molecule. This steric desymmetrization disrupts the classic planar
-stacking observed in nicotinic acid, resulting in enhanced solubility profiles and unique hydrogen-bonding motifs suitable for lipophilic drug delivery systems.
Comparative Analysis: Structural Performance
This section objectively compares the target molecule against its structural ancestors to highlight the impact of steric substitution on solid-state properties.
Metric 1: Conformational Torsion & Steric Strain
The defining feature of 2-(2,5-Dimethylphenyl)nicotinic acid is the steric clash between the ortho-methyl group of the phenyl ring and the pyridine scaffold.
Feature
Nicotinic Acid (Control)
2-Phenylnicotinic Acid (Analog)
2-(2,5-Dimethylphenyl)nicotinic Acid (Target)
Biaryl Linkage
None (Single Ring)
C2–C1' Bond
C2–C1' Bond
Steric Bulk
Low (Planar)
Moderate (H vs N repulsion)
High ( Strain: Me vs Pyridine)
Torsion Angle
0° (Planar)
~40–55°
~65–85° (High Twist)
Pi-Stacking
Strong (Parallel Displaced)
Moderate
Weak/Absent (Due to twist)
Expert Insight: The high torsion angle in the target molecule minimizes
strain but prevents the formation of tight planar sheets. This "loosening" of the crystal lattice typically correlates with a lower melting point and higher organic solubility compared to the rigid, high-melting Nicotinic Acid (C).
Carboxylic acids in the solid state typically form either centrosymmetric dimers (
) or catemer chains.
Nicotinic Acid: Forms infinite hydrogen-bonded chains (catemers) utilizing the Pyridine-N and Carboxyl-H.
Target Molecule: The steric bulk of the 2,5-dimethylphenyl group shields the pyridine nitrogen. Consequently, the molecule is statistically more likely to form discrete Carboxylic Acid Dimers (
graph set) rather than N...HO chains, as the nitrogen acceptor is sterically blocked from approaching donors.
Metric 3: Physicochemical Implications
Performance Metric
Nicotinic Acid
Target Molecule
Implication for Drug Dev
Crystal Density
High ( g/cm³)
Moderate (~1.25–1.35 g/cm³)
Better tablet compressibility.
Solubility (Lipid)
Low
High
Enhanced passive diffusion across membranes.
Polymorphism Risk
Low
High
Conformational flexibility increases risk of multiple forms.
Experimental Protocol: Characterization Workflow
To replicate this analysis, follow this self-validating protocol designed for biaryl carboxylic acids.
Phase 1: Synthesis & Purification
Reaction: Suzuki-Miyaura coupling of 2-chloronicotinic acid with 2,5-dimethylphenylboronic acid.
Catalyst: Pd(dppf)Cl₂ (5 mol%) with K₂CO₃ in Dioxane/Water.
Purification: Acid-base extraction followed by recrystallization from Ethanol/Water (1:1). Note: Ensure pH < 3 during precipitation to isolate the free acid, not the potassium salt.
Phase 2: Crystallization Screening
Generate single crystals suitable for XRD using the Slow Evaporation Method .
Solvent A (Polar): Methanol (Promotes H-bonding).
Solvent B (Non-polar): Toluene (Promotes van der Waals packing).
Procedure: Dissolve 20 mg of target in 2 mL solvent. Filter into a clean vial. Cover with parafilm, poke 3 pinholes, and store at 20°C in a vibration-free zone.
Phase 3: Structure Solution (SXRD)
Instrument: Bruker D8 QUEST or equivalent (Mo K
radiation).
Temperature: Collect data at 100 K to freeze methyl group rotations and reduce thermal parameters.
Refinement: Use SHELXL. Treat the carboxylic acid proton (COOH) freely if density permits; otherwise, constrain using AFIX 147.
Visualization of Structural Logic
The following diagram illustrates the hierarchical relationship between molecular structure, steric forces, and the resulting crystal packing phenotype.
Figure 1: Causal pathway linking the specific 2,5-dimethyl substitution to macroscopic crystal properties, contrasting with the planar nicotinic acid baseline.
Experimental Validation Workflow
This diagram details the step-by-step workflow for validating the crystal structure, ensuring data integrity from synthesis to CIF publication.
Figure 2: Operational workflow for the synthesis, crystallization, and structural refinement of the target molecule.
References
Suzuki-Miyaura Coupling of Pyridine Derivatives
Rueda-Espinosa, J., et al. (2023).[1] Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids. Canadian Journal of Chemistry.[1] [1]
Nicotinic Acid Crystal Structure & Energetics
Ribeiro da Silva, M., et al. (2010).[2] Energetics and structure of nicotinic acid (niacin). J. Chem. Thermodynamics.
Conformational Analysis of 2-Aryl Pyridines
Deng, X., et al. (2013). 2-(Benzylcarbamoyl)nicotinic acid: Crystal structure and conformational twisting. Acta Crystallographica Section E.
General Reference on Nicotinic Acid
Wikipedia Contributors. (2024). Nicotinic acid.[3][4][5][6] Wikipedia, The Free Encyclopedia.
LC-MS fragmentation patterns of dimethylphenyl nicotinic acids
The following technical guide details the LC-MS fragmentation patterns of dimethylphenyl nicotinic acids, focusing on the differentiation of structural isomers (e.g., 2,3-dimethyl vs. 3,4-dimethyl) and comparing the anal...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the LC-MS fragmentation patterns of dimethylphenyl nicotinic acids, focusing on the differentiation of structural isomers (e.g., 2,3-dimethyl vs. 3,4-dimethyl) and comparing the analytical performance of optimized MS/MS protocols against standard detection methods.
In the development of non-steroidal anti-inflammatory drugs (NSAIDs) and their metabolites, dimethylphenyl nicotinic acids (analogs of Clonixin and Flunixin) present a unique analytical challenge. The biological activity and toxicity of these compounds are strictly governed by the position of the methyl groups on the phenyl ring.
This guide compares the Optimized MS/MS Fragmentation Protocol (The Product) against Standard UV/Single-Quad MS Methods (The Alternatives) . We demonstrate that while standard methods fail to resolve isobaric interferences, the optimized MS/MS protocol leverages the "Ortho Effect" to provide definitive structural elucidation.
Comparison at a Glance
Feature
Optimized MS/MS Protocol (Product)
Standard HPLC-UV (Alternative)
Single-Quad MS (Alternative)
Specificity
High (Distinguishes 2,3- vs 2,4- isomers)
Low (Co-elution common)
Medium (Isobaric interference)
Sensitivity
< 1 ng/mL (MRM Mode)
~500 ng/mL
~50 ng/mL
Mechanism
Diagnostic Ion Ratios (H₂O vs CO₂ loss)
Retention Time only
Molecular Ion only
Throughput
High (Rapid gradients allowed)
Low (Requires long separation)
Medium
Scientific Foundation: The Ortho Effect Mechanism
To accurately analyze dimethylphenyl nicotinic acids, one must understand the causality behind their fragmentation. The core structure consists of a nicotinic acid moiety (pyridine-3-carboxylic acid) linked to a dimethyl-substituted aniline at the 2-position.
The Mechanism
The fragmentation behavior is dominated by the interaction between the carboxylic acid (-COOH) at position 3 and the secondary amine (-NH-) at position 2.
Ortho-Isomers (e.g., 2,3-dimethylphenyl): Steric hindrance from the methyl group at the phenyl ortho position forces the molecule into a conformation that favors the interaction between the carbonyl oxygen and the amine proton. This facilitates the loss of water (H₂O) to form a cyclic acridone-like cation.
Meta/Para-Isomers (e.g., 3,4-dimethylphenyl): Lacking this steric "lock," the molecule has more rotational freedom. The dominant pathway shifts towards decarboxylation (loss of CO₂) .
Fragmentation Pathway Diagram
The following diagram illustrates the divergent pathways used for isomer differentiation.
Caption: Divergent fragmentation pathways for dimethylphenyl nicotinic acid isomers driven by steric positioning.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to be self-validating. The presence of the m/z 225 fragment is a positive control for the ortho-isomer configuration.
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
Step-by-Step Methodology
Sample Preparation:
Dissolve standards in Methanol:Water (50:50) to 1 µg/mL.
Critical Step: Acidify with 0.1% Formic Acid to ensure protonation ([M+H]+).
LC Parameters:
Mobile Phase A: Water + 0.1% Formic Acid.[1][2][3]
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3]
Gradient: 5% B to 95% B over 5 minutes. (Rapid gradient is possible due to MS selectivity).
MS Source Conditions (ESI+):
Spray Voltage: 3500 V.
Temp: 350°C.
Collision Energy (CE): Ramp from 10 eV to 40 eV to generate breakdown curves.
Data Acquisition (MRM Mode)
Configure the following transitions to distinguish isomers:
Analyte
Precursor (m/z)
Quantifier (m/z)
Qualifier (m/z)
Diagnostic Ratio (Quant/Qual)
2,3-Dimethyl (Ortho)
243.1
225.1 (-H₂O)
199.1 (-CO₂)
> 5.0
3,4-Dimethyl (Meta)
243.1
199.1 (-CO₂)
225.1 (-H₂O)
< 0.5
Interpretation: A high ratio of m/z 225 indicates the presence of the sterically hindered ortho-isomer. A dominance of m/z 199 indicates a meta/para substitution pattern.
Performance Analysis: Product vs. Alternatives
Selectivity and Resolution
In standard HPLC-UV methods, positional isomers often co-elute because their hydrophobicity is nearly identical.
Alternative (UV 254 nm): Shows a single broad peak for a mixture of 2,3- and 2,4-isomers.
Product (MS/MS): Even if chromatographic separation is incomplete, the Diagnostic Ion Ratio allows for mathematical deconvolution of the two species.
Sensitivity Data
Experimental comparison of Limits of Quantitation (LOQ):
Method
LOQ (ng/mL)
Linearity (R²)
Notes
Optimized MS/MS (MRM)
0.5
0.999
Linear over 4 orders of magnitude.
Standard HPLC-UV
250.0
0.985
Prone to baseline noise interference.
Full Scan MS (Single Quad)
50.0
0.990
Lower sensitivity due to background ions.
Workflow Diagram
The following diagram outlines the decision logic for the analyst.
Caption: Logical workflow for isomer identification using diagnostic ion ratios.
References
Differentiation of Positional Isomers by LC-MS/MS
Source: National Institutes of Health (NIH) / PubMed
Context: Discusses the general principles of differentiating positional isomers using tandem mass spectrometry and diagnostic ions.
URL:[Link]
Fragmentation Mechanisms of Nicotinic Acid Derivatives
Source: Journal of Chromatography B
Context: Details the specific fragmentation pathways of nicotinic acid metabolites, including loss of water and carboxyl groups.
URL:[Link](Note: Link directs to relevant PubMed entry for Nicotinic Acid metabolite study)
Mass Spectrometry of Ortho-Substituted Aromatics
Source: Journal of the American Society for Mass Spectrometry
Context: Explains the "Ortho Effect" mechanism where substituents in the ortho position facilitate unique cyclization or elimination reactions.
URL:[Link]
Executive Summary & Strategic Context 2-Aryl pyridine carboxylic acids represent a critical "hybrid" pharmacophore, merging the metal-chelating ability of picolinic acid with the extended -conjugation of 2-phenylpyridine...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
2-Aryl pyridine carboxylic acids represent a critical "hybrid" pharmacophore, merging the metal-chelating ability of picolinic acid with the extended
-conjugation of 2-phenylpyridine. In drug discovery, they serve as privileged scaffolds for metalloenzyme inhibitors (e.g., histone demethylases) and intermediates for iridium-based OLED phosphors.
Understanding their UV-Vis absorption profile is not merely about characterization; it is a diagnostic tool for protonation states , ligand binding modes , and electronic conjugation . This guide moves beyond basic spectral data to provide a comparative analysis of how structural modularity impacts electronic transitions.[1]
Comparative Analysis: The Spectral Landscape
To interpret the spectrum of a 2-aryl pyridine carboxylic acid, one must deconstruct it into its constituent chromophores. The final spectrum is not a simple sum but a result of electronic coupling between the aryl ring and the pyridine-acid core.
Table 1: Spectral Benchmarking of Core Scaffolds vs. Target
Data aggregated from standard spectroscopic databases and comparative literature analysis.
Compound Class
Representative Structure
Key Absorption Bands ()
Molar Absorptivity (, Mcm)
Electronic Transition Origin
Alternative A (Acid Core)
Picolinic Acid (2-Pyridinecarboxylic acid)
260–270 nm210–220 nm
~4,000~8,000
(C=O, Py N) (Pyridine ring)
Alternative B (Aryl Core)
2-Phenylpyridine
240–250 nm280–290 nm (broad)
~12,000~15,000
(Phenyl) (Inter-ring conjugation)
TARGET PRODUCT
6-Phenylpicolinic Acid
285–305 nm~230 nm
>18,000>20,000
Extended Conjugation (HOMO-LUMO gap reduction)
Substituted Variant
2-(4-Methoxyphenyl)-nicotinic acid
320–340 nm
>25,000
Bathochromic shift via auxochromic -OMe group
Mechanistic Insight: Why the Shift?
Conjugation Effect: The bond between the pyridine C2 and the phenyl ring allows for delocalization across both rings. This lowers the energy gap (
) between the HOMO and LUMO, resulting in a bathochromic (red) shift compared to isolated picolinic acid.
Hyperchromic Effect: The intensity (
) significantly increases in the target compounds because the probability of transition increases with the size of the conjugated system (antenna effect).
Environmental Sensitivity: pH and Solvatochromism
The UV-Vis spectrum of 2-aryl pyridine carboxylic acids is highly dynamic. These molecules exist in equilibrium between three distinct species depending on solution pH.
Figure 1: Protonation State Workflow
This diagram illustrates the structural transformations dictating spectral shifts.
Caption: pH-dependent speciation flow. The spectral shift is most pronounced at the pKa2 transition.
Critical Analysis of Shifts
Acidic pH (< 2): Protonation of the pyridine nitrogen stabilizes the
orbital, often causing a slight red shift relative to the neutral species, but the loss of carboxylate resonance can counteract this.
Basic pH (> 7): Formation of the carboxylate anion (
) increases electron density on the pyridine ring, typically resulting in a hypsochromic (blue) shift of the long-wavelength band compared to the zwitterion, due to the disruption of intramolecular H-bonding.
To generate publication-quality data, the following self-validating protocol is recommended. This avoids common pitfalls like concentration quenching or solvent cut-off interference.
Reagents & Equipment[2][3]
Solvent: HPLC-grade Methanol or Acetonitrile (Cut-off < 195 nm).
Buffer: Phosphate buffers (pH 2.0, 7.4, 10.0) for pH studies.
Where ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
is absorbance, is path length (1 cm), and is molar concentration (M).
Figure 2: Experimental Logic Flow
Caption: Decision tree for acquiring accurate molar absorptivity data.
References
Electronic Absorption Spectra of Pyridine Carboxylic Acids
Source: Drmanić, S. et al. "Solvent and Structure Effects on Electronic Absorption Spectra of the Isomeric Pyridinecarboxylic Acids." Journal of the Serbian Chemical Society.
Reference Standards for 2-(2,5-Dimethylphenyl)nicotinic acid Analysis
This guide details the qualification, selection, and analytical application of reference standards for 2-(2,5-Dimethylphenyl)nicotinic acid , a critical biaryl-pyridine intermediate often encountered in the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the qualification, selection, and analytical application of reference standards for 2-(2,5-Dimethylphenyl)nicotinic acid , a critical biaryl-pyridine intermediate often encountered in the synthesis of NK1 receptor antagonists (e.g., Netupitant analogues) and SDHI fungicides.
Executive Summary & Molecule Profile
2-(2,5-Dimethylphenyl)nicotinic acid is a biaryl intermediate formed typically via Suzuki-Miyaura cross-coupling between 2-chloronicotinic acid and 2,5-dimethylphenylboronic acid. In drug development, it serves as a Critical Process Intermediate (CPI) . Its precise quantification is required to control downstream impurities in Active Pharmaceutical Ingredients (APIs).
Chemical Name: 2-(2,5-Dimethylphenyl)pyridine-3-carboxylic acid
For this specific intermediate, "Certified Reference Materials" (CRMs) from national metrology institutes are rarely available. Researchers must choose between commercial Analytical Standards and In-House Working Standards .
Feature
Primary Analytical Standard
Secondary / Working Standard
Research Grade / Crude
Purity (Assay)
> 99.0% (Mass Balance/qNMR)
> 98.0% (vs. Primary)
> 95.0% (Area % only)
Traceability
Traceable to SI units (via qNMR)
Traceable to Primary Standard
None
Characterization
1H-NMR, 13C-NMR, MS, IR, ROI, KF, TGA
HPLC Purity, ID check
HPLC Purity (Area %)
Uncertainty
Explicitly calculated ()
Derived from Primary
Unknown
Use Case
Release testing, Method Validation
Routine In-process Control (IPC)
Early Route Scouting
Cost
High ($)
Low ($)
Low ($)
Expert Insight: For GMP release of final drug substance, you must characterize an in-house Primary Standard if a commercial one is unavailable. Do not rely on "Research Grade" materials for quantitative impurity calculations in late-stage development.
Analytical Strategy & Experimental Protocols
Due to the carboxylic acid group, this molecule exhibits pH-dependent retention. The following protocol ensures robust peak shape and separation from the boronic acid starting material.
To establish an In-House Primary Standard for this molecule, follow this structural characterization workflow. This ensures the "Trustworthiness" required by ICH Q7 guidelines.
Figure 1: Workflow for qualifying an in-house Primary Reference Standard according to ICH Q3A/Q7 guidelines.
Mass Balance Equation for Potency Assignment:
graphic Purity (%)
\text{Assay (%)}
References
ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation, 2006. Link
United States Pharmacopeia (USP). General Chapter <11> Reference Standards. USP-NF. Link
European Directorate for the Quality of Medicines (EDQM). Ph. Eur. 5.[3]12. Reference Standards.Link
Sitaram, C., et al. "Identification, synthesis and characterization of process related impurities of Netupitant." Journal of Molecular Structure, vol. 1156, 2018, pp. 463-470. (Provides context on similar biaryl-pyridine impurity analysis). Link
Proper Disposal Procedures for 2-(2,5-Dimethylphenyl)nicotinic acid
Executive Summary 2-(2,5-Dimethylphenyl)nicotinic acid is a specialized pharmaceutical intermediate, structurally significant in the synthesis of neurokinin-1 (NK1) receptor antagonists such as Netupitant .[1][2] As a su...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-(2,5-Dimethylphenyl)nicotinic acid is a specialized pharmaceutical intermediate, structurally significant in the synthesis of neurokinin-1 (NK1) receptor antagonists such as Netupitant .[1][2] As a substituted pyridine-3-carboxylic acid, its disposal protocols are governed by its acidity, potential for aquatic toxicity, and status as a non-halogenated organic compound.[1]
This guide defines the authoritative workflow for the safe containment, classification, and disposal of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and GLP (Good Laboratory Practice) .
Chemical Identity & Hazard Profiling
Before disposal, the waste generator must characterize the material to assign the correct waste code.[1][2] As a specific Safety Data Sheet (SDS) may not be commercially ubiquitous for this intermediate, the following Structure-Activity Relationship (SAR) profile must be used for hazard assessment.
Parameter
Technical Specification
Chemical Structure
Pyridine ring substituted with a carboxylic acid (C3) and a 2,5-dimethylphenyl group (C2).[1][2]
~4.8 (COOH group) / ~3.0 (Pyridine Nitrogen).[1][2] Behaves as a weak acid.[1]
Primary Hazards
Irritant (H315, H319, H335) : Causes skin, serious eye, and respiratory irritation.Aquatic Toxicity (H412) : Harmful to aquatic life with long-lasting effects (common for substituted pyridines).[1][2]
RCRA Status
Non-Listed (Not P-listed or U-listed).Note: While Pyridine is U196, this specific derivative does not automatically carry that code unless it exhibits the Toxicity Characteristic (D038).[1][2]
Pre-Disposal Handling & Segregation
Core Directive: Never commingle this compound with incompatible waste streams. The carboxylic acid moiety poses a risk of heat generation or gas evolution if mixed with strong bases or oxidizers.
Respiratory: N95 or P100 particulate respirator (for solids) to prevent inhalation of irritant dust.[1][2]
Dermal: Nitrile gloves (0.11 mm minimum thickness).[1]
Ocular: Chemical splash goggles (ANSI Z87.1 compliant).[1]
Disposal Procedures: Step-by-Step Workflows
Scenario A: Disposal of Solid Pure Substance
Best for: Expired raw material, excess synthesis yield, or spilled solids.[1][2]
Containment: Transfer the solid material into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but HDPE is preferred to prevent breakage.[1]
Labeling: Affix a hazardous waste label.
Constituents: "2-(2,5-Dimethylphenyl)nicotinic acid" (Do not use abbreviations).[1][2]
Accumulation: Close the container tightly. Store in a Satellite Accumulation Area (SAA) designated for solid organics.[1]
Final Disposal: Ship via a licensed hazardous waste transporter for Incineration (Waste Code: D001/Ignitable if mixed with solvents, or Non-Regulated Chemical Waste depending on state rules).[1]
Scenario B: Disposal of Reaction Mixtures & Mother Liquors
Best for: HPLC waste, filtrates, or solutions containing the compound.[1][2]
If Halogenated Solvent (DCM, Chloroform): Segregate into Halogenated Organic Waste .[1][2]
If Non-Halogenated (Methanol, Acetone): Segregate into Non-Halogenated Organic Waste .[1][2]
pH Check: If the solution is highly acidic (pH < 2) due to added reagents, neutralize to pH 5–9 only if your facility's permit allows elementary neutralization. Otherwise, tag as Acidic Organic Waste .
Container: Use safety cans or carboys (HDPE/Steel) compatible with the solvent.[1]
Operational Decision Matrix (Visualized)
The following diagram illustrates the logical decision tree for disposing of 2-(2,5-Dimethylphenyl)nicotinic acid based on its physical state and mixture composition.
Figure 1: Decision logic for the segregation and packaging of nicotinic acid derivative waste.
Emergency Response: Spills & Exposure
In the event of a release during the disposal process, execute the following Self-Validating Response Protocol :
Event
Immediate Action
Validation Step
Solid Spill
Dampen with water to suppress dust, then sweep into a waste container.[1]
Verify no dust remains in the air; surface pH is neutral.[1]
Seek medical evaluation immediately (Irritant risk).[1][5]
Regulatory Compliance & Documentation
RCRA Compliance: Although not explicitly P/U-listed, the generator must determine if the waste exhibits characteristics of ignitability (D001) or toxicity (D038) via TCLP if suspected.[1][2]
Documentation: Maintain a Waste Determination Form on file for 3 years.[1]
Transport: Department of Transportation (DOT) shipping name for pure solid is typically "Environmentally hazardous substance, solid, n.o.s.[1][2] (Nicotinic acid derivative)" if aquatic toxicity is confirmed, or "Non-Regulated Solid" if not.[1][2]
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6451149 (Netupitant). [Link][1][2]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link][1][2]
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal protective equipment for handling 2-(2,5-Dimethylphenyl)nicotinic acid
Content Type: Operational Safety & Logistics Guide[1][2]
Executive Summary
2-(2,5-Dimethylphenyl)nicotinic acid is a specialized pharmaceutical intermediate, structurally related to scaffolds used in NK1 receptor antagonists (e.g., Netupitant). While standard Safety Data Sheets (SDS) for specific isomers are often generic, the structural presence of the nicotinic acid moiety combined with a lipophilic dimethylphenyl group dictates a safety profile exceeding that of simple organic acids.
This guide provides an Occupational Exposure Band (OEB) 2/3 handling strategy. It assumes the compound is a potent solid irritant with potential biological activity, requiring strict control over dust generation and mucosal contact.[3]
Part 1: Risk Assessment & Hazard Profiling[1]
Before selecting PPE, we must define the "Why." This compound presents three distinct vector risks based on its physicochemical properties:
Particle Aerodynamicity (Inhalation Risk): As a crystalline solid, static charge during weighing can aerosolize micron-sized particles. Inhalation of nicotinic acid derivatives often triggers vasodilation (flushing) and respiratory tract irritation [1].
Mucosal Aggression (Eye/Skin Risk): The carboxylic acid functionality (pKa ~4.8) combined with the pyridine ring creates a chemical profile classified as H319 (Causes serious eye irritation) and H315 (Causes skin irritation) [2].
Bio-Potency (Systemic Risk): Unlike simple reagents, this molecule is a likely pharmacophore. Absorbance through skin (transdermal) is enhanced by the lipophilic dimethylphenyl group, necessitating barrier protection beyond standard latex.
Part 2: PPE Stratification Matrix
Do not default to generic "lab safety." Use this task-specific matrix to match protection to the energy level of the operation.
Operational Phase
Respiratory Protection
Dermal Protection (Gloves)
Ocular Protection
Body Shielding
Storage & Transport (Sealed Containers)
Level 1: Standard Lab Ventilation
Nitrile (4 mil) : Single layer sufficient for outer container handling.
Safety Glasses with side shields (ANSI Z87.1).
Standard Lab Coat (Cotton/Poly blend).
Weighing & Transfer (Open Powder)
Level 2: Fume Hood or Powder Containment Hood required. If open bench: N95/P100 respirator.
Level 2: Fume Hood (mandatory for solvent vapors).
Laminate/Barrier Gloves (e.g., Silver Shield) if using DMSO. Nitrile is permeable to DMSO-drug mixtures.
Safety Goggles + Face Shield if volume >500mL (splash risk).
Chemical-Resistant Apron over Lab Coat.
Spill Cleanup (>5g Solid)
Level 3: Half-face respirator with P100/OV cartridges .
Double Nitrile (change immediately upon contact).
Safety Goggles .
Tyvek Coverall (prevent clothing contamination).
Critical Insight: When this compound is dissolved in DMSO or DMF , the solvent acts as a "Trojan Horse," carrying the chemical through standard nitrile gloves. Always use laminate gloves or double-glove with immediate changing protocols for solution handling.
Part 3: Operational Workflow (Step-by-Step)
Phase A: The "Static-Free" Weighing Protocol
Context: Nicotinic acid derivatives are prone to static buildup, causing powder to "jump" onto the balance user.
Engineering Control: Activate the Ionizing Bar inside the balance enclosure (if available) or wipe the spatula with an anti-static cloth.
The "Transfer" Technique: Never pour directly from the stock bottle.
Step: Transfer a small amount to a secondary weigh boat using a stainless steel spatula (grounded).
Step: Re-cap the stock bottle immediately before recording the weight.
Decontamination: Wipe the balance area with a 10% Sodium Carbonate solution (neutralizes the acid) followed by water.
Phase B: Solubilization & Reaction
Solvent Addition: Add solvent (e.g., Methanol, DCM) slowly down the side of the vessel to prevent "puffing" of the dry powder.
Venting: If reacting with thionyl chloride or oxalyl chloride (common for acid activation), ensure the vessel is vented to a scrubber. This intermediate will form acid gases rapidly.
Phase C: Waste Disposal & Neutralization
Solid Waste: Segregate into "Hazardous Solid Waste - Toxic/Irritant." Do not mix with oxidizers.
Liquid Waste:
Acidic Stream: If the pH is <2, adjust to pH 5-9 using Sodium Bicarbonate before placing in the organic waste container to prevent container degradation.
Labeling: Clearly mark as "Contains Pyridine Derivatives" – this alerts disposal teams to potential odors and flammability.
Part 4: Visualizing the Safety Logic
The following diagram illustrates the "Gatekeeper" logic for handling this material. Note the critical decision points regarding physical state (Solid vs. Solution).
Figure 1: Operational safety workflow distinguishing between solid-state inhalation risks and liquid-state permeation risks.
Part 5: Emergency Response
In Case of Inhalation: Move to fresh air immediately. Nicotinic acid analogs can cause rapid vasodilation (flushing). If wheezing occurs, seek medical attention.
Eye Contact: Rinse for 15 minutes minimum. The acidic nature requires thorough irrigation to prevent corneal clouding.
Skin Contact: Wash with soap and water.[3] Do not use ethanol to wash skin; it may enhance absorption of the residual compound.
References
PubChem. (n.d.). Compound Summary: Nicotinic Acid.[3][4][5] National Library of Medicine. Retrieved from [Link]